Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-chloro-5-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFNTDZGUYRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride CAS 723242-88-4 properties
The following technical guide details the properties, synthesis, and application of , a specialized intermediate in medicinal chemistry.
A Strategic Scaffold for Nitrogen Heterocycles[1]
Executive Summary
(CAS 723242-88-4) is a tri-functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical agents.[1] Structurally, it features a hydrazine moiety at the C5 position, a chlorine atom at C2, and a methyl ester at C1.[1]
Unlike its ortho-hydrazino isomers, which prone to intramolecular cyclization (forming indazolones), this meta-hydrazino derivative offers a stable platform for linear molecular extension .[1] It is a critical intermediate for generating pyrazole- or hydrazone-based libraries while retaining orthogonal reactivity at the ester and aryl-chloride sites for subsequent diversification (e.g., via amidation or Suzuki-Miyaura coupling).[1]
Physicochemical Profile
| Property | Specification |
| Chemical Name | |
| CAS Number | 723242-88-4 |
| Molecular Formula | C₈H₉ClN₂O₂[1][2] · HCl |
| Molecular Weight | 237.06 (Free Base) / ~273.52 (HCl Salt) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |
| Reactive Groups | Hydrazine (-NHNH₂), Aryl Chloride (-Cl), Methyl Ester (-COOCH₃) |
| Stability | Hygroscopic; store under inert atmosphere at -20°C. Light sensitive.[1] |
Synthetic Utility & Mechanism[4][5][6]
The value of CAS 723242-88-4 lies in its orthogonal reactivity .[1] It allows medicinal chemists to build heterocyclic rings at the C5 position without interfering with the "warhead" or "linker" chemistry possible at the C1 ester or C2 chloride positions.[1]
A. Divergent Reactivity Map
The molecule possesses three distinct reaction zones:
-
Zone A (C5-Hydrazine): Nucleophilic attack on ketones/aldehydes (hydrazone formation) or 1,3-dicarbonyls (pyrazole synthesis).[1]
-
Zone B (C1-Ester): Electrophilic center for amidation or hydrolysis to the free acid.[1]
-
Zone C (C2-Chloride): Potential site for palladium-catalyzed cross-coupling (Suzuki/Buchwald), typically activated after heterocyclic ring formation.[1]
B. Key Application: Pyrazole Synthesis
The most common application is the construction of 1-arylpyrazoles , a privileged scaffold in kinase inhibitors and anti-inflammatory agents.[1]
-
Mechanism: The terminal nitrogen of the hydrazine attacks a 1,3-diketone (or equivalent), followed by cyclization and dehydration.[1]
-
Selectivity: Because the hydrazine is meta to the ester, the resulting pyrazole is positioned to extend the molecule's length, ideal for reaching deep into enzyme binding pockets.[1]
Caption: Synthesis of a 1-arylpyrazole scaffold using CAS 723242-88-4. The hydrazine moiety undergoes condensation and cyclization with a dicarbonyl to form the heterocycle.
Synthesis Protocol (Amino-to-Hydrazine Route)
The industrial preparation typically proceeds from Methyl 2-amino-5-chlorobenzoate (a known intermediate for Tolvaptan) via a diazonium salt reduction.[1]
Step 1: Diazotization [3]
-
Reagents: Methyl 2-amino-5-chlorobenzoate, NaNO₂, HCl (conc.), Water.[1]
-
Procedure:
-
Dissolve the amine in aqueous HCl at 0°C.
-
Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to prevent decomposition.
-
Stir for 30 mins to ensure complete formation of the diazonium salt.
-
Step 2: Reduction
-
Reagents: SnCl₂·2H₂O (Stannous Chloride) or Na₂SO₃ (Sodium Sulfite).[1]
-
Procedure:
-
Add the cold diazonium solution slowly to a solution of SnCl₂ in conc. HCl at 0°C.
-
Critical Step: Stir vigorously.[1][4] A thick precipitate (the hydrazine tin complex) often forms.[1]
-
Allow to warm to room temperature over 2 hours.
-
Filter the solid and wash with cold brine.
-
Free Basing/Salt Formation: Treat with alkali to release the free base, extract into organic solvent, and re-precipitate as the hydrochloride salt using HCl/Dioxane or HCl/Methanol for maximum stability.[1]
-
Caption: Synthetic pathway converting the amino precursor to the hydrazine hydrochloride target via diazotization and reduction.
Handling & Safety Guidelines
Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers.[1] The hydrochloride salt significantly reduces volatility but does not eliminate toxicity.[1]
-
Personal Protective Equipment (PPE):
-
Storage:
-
Store in a tightly sealed vial at -20°C.
-
Hydrazines can oxidize in air; store under Argon or Nitrogen.[1]
-
-
Decontamination:
-
Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.[1]
-
References
-
Synthesis of Indazoles & Pyrazoles: ChemicalBook. "Indazole - Synthesis and Reactions as a Chemical Reagent." Link
-
Precursor Chemistry (Amino Benzoate): National Institutes of Health (PMC).[1] "Methyl 2-amino-5-chlorobenzoate."[1][5][6][7] Link
-
Hydrazine Reduction Protocols: Organic Syntheses. "o-Hydrazinobenzoic acid hydrochloride." Org. Synth. 1945, 25,[1] 52. Link (Adapted protocol for 5-isomer).[1]
-
Safety Data (General Hydrazines): Cayman Chemical. "Hydralazine (hydrochloride) SDS." Link (Analogous safety profile).
Sources
A Technical Guide to the Synthesis, Characterization, and Application of Methyl 5-hydrazino-2-chlorobenzoate and Methyl 2-hydrazino-5-chlorobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Positional isomerism presents a fundamental challenge in medicinal chemistry, where subtle changes in molecular architecture can lead to profound differences in biological activity, toxicity, and pharmacokinetic properties. This technical guide provides an in-depth comparative analysis of two critical building blocks: methyl 5-hydrazino-2-chlorobenzoate and methyl 2-hydrazino-5-chlorobenzoate. We delve into their distinct synthetic pathways, explore the causal relationships between their structures and spectroscopic signatures, and discuss their potential applications in drug development. This document serves as a comprehensive resource, offering detailed, field-proven protocols and robust analytical methodologies to ensure unambiguous isomeric identification and utilization in research and development settings.
Introduction: The Critical Role of Isomerism in Drug Discovery
In the landscape of drug development, the precise arrangement of atoms within a molecule is paramount. Constitutional isomers, such as the titular methyl hydrazino-chlorobenzoate compounds, share the same molecular formula but differ in the connectivity of their atoms. This seemingly minor variation can drastically alter a molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. The hydrazine moiety, in particular, is a versatile functional group frequently employed in the design of inhibitory compounds, especially those targeting metalloenzymes.[1] Consequently, the ability to selectively synthesize and definitively characterize a specific isomer is not merely an academic exercise but a prerequisite for advancing a successful drug discovery program.
This guide focuses on the isomeric pair where the chloro and hydrazino groups are swapped between positions 2 and 5 on the methyl benzoate scaffold. We will elucidate the synthetic strategies required to access each isomer selectively, provide a detailed roadmap for their spectroscopic differentiation, and offer insights into how their structural nuances may influence their reactivity and utility as pharmaceutical intermediates.
Synthetic Pathways: A Tale of Two Precursors
The most reliable and common method for synthesizing arylhydrazines is through the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt.[2][3] This strategy's success hinges on the careful selection and regiochemical purity of the starting aminobenzoate ester.
The Diazotization-Reduction Mechanism
The core transformation involves two key steps:
-
Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C).[2][4] This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is a tremendously effective leaving group.[4] Low temperatures are critical to prevent the unstable diazonium salt from decomposing, particularly through reaction with water to form undesired phenol byproducts.[5][6]
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine (-NHNH₂). A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in a concentrated acidic medium.
The choice of the starting material dictates which final isomer is produced.
-
To synthesize methyl 5-hydrazino-2-chlorobenzoate , one must start with methyl 5-amino-2-chlorobenzoate .
-
To synthesize methyl 2-hydrazino-5-chlorobenzoate , the required precursor is methyl 2-amino-5-chlorobenzoate .[7][8]
Detailed Experimental Protocol: Synthesis of Methyl 2-hydrazino-5-chlorobenzoate
This protocol is representative and can be adapted for the 5-hydrazino isomer by starting with the appropriate precursor.
Materials:
-
Methyl 2-amino-5-chlorobenzoate (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Diazonium Salt Formation:
-
Suspend methyl 2-amino-5-chlorobenzoate (1.0 eq) in a mixture of concentrated HCl and water in a three-neck flask equipped with a mechanical stirrer and thermometer.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The solid will gradually dissolve as the diazonium salt forms. Stir for an additional 30 minutes at this temperature.
-
-
Reduction to Hydrazine:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for 2-3 hours, gradually warming to room temperature. A precipitate of the hydrazine hydrochloride salt may form.
-
-
Work-up and Isolation:
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
Suspend the solid in water and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8. This will liberate the free hydrazine base.
-
Extract the aqueous suspension with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude methyl 2-hydrazino-5-chlorobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Spectroscopic Differentiation: A Comparative Analysis
Unambiguous characterization is achieved by a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The different substitution patterns create unique electronic environments that serve as diagnostic fingerprints.
¹H NMR Spectroscopy: The Diagnostic Aromatic Region
The most telling differences between the isomers will appear in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm). The splitting patterns are dictated by the coupling between adjacent protons.
| Isomer | Proton Environment & Predicted Splitting Pattern |
| Methyl 5-hydrazino-2-chlorobenzoate | H3: Doublet (d), coupled to H4. H4: Doublet of doublets (dd), coupled to H3 and H6. H6: Doublet (d), coupled to H4. |
| Methyl 2-hydrazino-5-chlorobenzoate | H3: Doublet (d), coupled to H4. H4: Doublet of doublets (dd), coupled to H3 and H6. H6: Doublet (d), coupled to H4. |
Causality of Chemical Shifts:
-
Methyl 5-hydrazino-2-chlorobenzoate: The proton at C6 is ortho to the electron-donating hydrazino group, shifting it significantly upfield (to a lower ppm value). The proton at C3 is ortho to the electron-withdrawing chloro and ester groups, shifting it downfield.
-
Methyl 2-hydrazino-5-chlorobenzoate: The proton at C3 is ortho to the electron-donating hydrazino group, causing a strong upfield shift. The proton at C6 is ortho to the electron-withdrawing chloro group, resulting in a downfield shift.
This difference in the chemical shifts of the aromatic protons provides a clear and definitive method for distinguishing the two isomers.[9][10]
¹³C NMR Spectroscopy
While more subtle, differences will also be present in the ¹³C NMR spectra. The carbons directly attached to the electron-donating hydrazino group will be shielded (shifted upfield), while those attached to the chloro and carbonyl groups will be deshielded (shifted downfield). The number of distinct aromatic signals will be the same for both isomers (six), but their chemical shifts will vary based on the substituent effects.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the common functional groups. While not as definitive for isomer differentiation as NMR, it is essential for confirming the presence of key functionalities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydrazine (N-H) | Stretching (often two bands for -NH₂) | 3400-3200 (broad) |
| Ester (C=O) | Stretching | ~1720-1700 (strong) |
| Aromatic C=C | Stretching | ~1600-1450 |
| Ester (C-O) | Stretching | ~1300-1100 |
| Aryl-Cl | Stretching | ~1100-1000 |
The precise position of the C=O stretch may be slightly influenced by the electronic effects of the adjacent substituents, but this difference is often too small for reliable differentiation without reference spectra.[11][12]
Mass Spectrometry (MS)
Both isomers will exhibit the same molecular ion peak (M⁺) corresponding to their shared molecular formula, C₈H₉ClN₂O₂ (m/z ≈ 200.04). The presence of a chlorine atom will be evident from the characteristic M+2 peak at an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. While the fragmentation patterns may show subtle differences in the relative abundances of daughter ions, this is generally less reliable for primary isomer identification than NMR. A common fragmentation would be the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak.[13][14]
Workflow for Isomeric Differentiation
The following workflow provides a systematic approach for any researcher handling a sample of methyl hydrazino-chlorobenzoate of unknown isomeric identity.
Sources
- 1. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scirp.org [scirp.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-Amino-5-chlorobenzoate | 5202-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Molecular weight and formula of methyl 2-chloro-5-hydrazinobenzoate hydrochloride
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Methyl 2-Chloro-5-Hydrazinobenzoate Hydrochloride
Abstract
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride is a critical regioselective building block in the synthesis of nitrogenous heterocycles, particularly indazoles and pyrazoles utilized in kinase inhibitor discovery.[1][2] This guide provides a definitive reference for its molecular weight, stoichiometric formula, synthetic pathways, and handling protocols.[1] It addresses the stability challenges associated with the hydrazine moiety and outlines self-validating analytical methods for quality assurance in drug development workflows.
Part 1: Molecular Identity & Stoichiometry
Precise stoichiometric characterization is required for yield calculations in multi-step synthesis. The hydrochloride salt form is preferred over the free base due to enhanced oxidative stability and crystallinity.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | Methyl 5-hydrazinyl-2-chlorobenzoate hydrochloride | |
| Common Name | Methyl 2-chloro-5-hydrazinobenzoate HCl | |
| CAS Number (Salt) | 723242-88-4 | Reference Identifier [1] |
| CAS Number (Base) | 98097-01-9 | Free hydrazine form |
| Precursor CAS | 5202-89-1 | Methyl 2-amino-5-chlorobenzoate |
| Appearance | Off-white to pale yellow solid | Hygroscopic; darkens on air exposure |
Molecular Weight & Formula Calculation
The molecular weight is derived from the standard atomic weights of the constituent elements.[1] The salt is typically isolated as a monohydrochloride (
Free Base:
-
C (8):
-
H (9):
-
Cl (1):
-
N (2):
-
O (2):
-
Base MW: 200.62 g/mol [2]
Hydrochloride Salt:
Critical Note: Commercial batches may contain residual moisture or inorganic salts (
or) from the reduction step. Always determine the effective molecular weight via argentometric titration (for ) before use in sensitive catalytic couplings.
Part 2: Synthetic Pathway & Mechanism
The synthesis of methyl 2-chloro-5-hydrazinobenzoate hydrochloride typically proceeds via the Japp-Klingemann reaction or direct diazotization-reduction sequence starting from the aniline precursor.[1][2]
Reaction Logic
-
Diazotization: The amino group at position 5 is converted to a diazonium salt using sodium nitrite in concentrated HCl at low temperature (
). The electron-withdrawing chlorine at position 2 and ester at position 1 deactivate the ring, requiring strict temperature control to prevent decomposition.[1] -
Reduction: The diazonium species is reduced to the hydrazine using Stannous Chloride (
) or Sodium Sulfite ( ). is preferred for laboratory scale due to cleaner conversion, though it requires rigorous removal of tin byproducts.[1]
Visualization of Synthesis Flow
Figure 1: Synthetic route from the aniline precursor via diazotization and reduction.
Part 3: Experimental Protocols
Synthesis of Methyl 2-chloro-5-hydrazinobenzoate HCl
Standard Operating Procedure (SOP) for Lab Scale (10g)
-
Diazotization:
-
Charge Methyl 2-amino-5-chlorobenzoate (10.0 g, 54 mmol) into a 250 mL 3-neck flask.
-
Add Conc. HCl (30 mL) and cool to
using an ice/salt bath. -
Dropwise add a solution of
(4.1 g, 59 mmol) in water (10 mL), maintaining internal temp . Stir for 30 min. -
Checkpoint: Solution should be clear/yellow.[3] Turbidity implies incomplete amine dissolution.
-
-
Reduction:
-
In a separate flask, dissolve
(27 g, 120 mmol) in Conc. HCl (20 mL) ; cool to . -
Transfer the diazonium solution into the stannous chloride solution slowly (exothermic).
-
Stir at
for 1 hour, then allow to warm to room temperature (RT) overnight.
-
-
Isolation:
-
Filter the resulting precipitate (often the double salt of Tin).
-
Suspend solid in water, basify with cold
to pH 9 (liberates free base), and extract with Ethyl Acetate ( ). -
Dry organic layer over
, filter, and add in dioxane (1.1 eq) to precipitate the pure hydrochloride salt.[1] -
Yield: Expect 65-75%.
-
Analytical Validation (QC)
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | |
| Purity | HPLC (C18, ACN/Water) | |
| Salt Stoichiometry | Argentometric Titration |
Part 4: Applications in Drug Discovery
This molecule serves as a "linchpin" scaffold. The hydrazine moiety acts as a dinucleophile, reacting with 1,3-electrophiles to form heterocycles.[1]
-
Pyrazole Synthesis: Reaction with acetylacetone or
-keto esters yields 1-arylpyrazoles.[2] -
Indazole Formation: Intramolecular cyclization involving the ester group (often requires converting the ester to an aldehyde or ketone first) leads to indazoles, a core structure in kinase inhibitors like Axitinib or Pazopanib analogs.
Figure 2: Divergent synthetic utility towards bioactive heterocycles.
Part 5: Safety & Handling
-
Toxicity: Hydrazine derivatives are potential genotoxins and skin sensitizers. Handle in a fume hood.
-
Stability: The free base is prone to air oxidation (turning red/brown). The HCl salt is stable but hygroscopic. Store at
under Argon/Nitrogen. -
Incompatibility: Avoid contact with strong oxidizers and aldehydes (unless intended for hydrazone formation).
References
-
PubChem. (2025).[4][5] Methyl 2-amino-5-chlorobenzoate (Precursor Data). National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives." Journal of Heterocyclic Chemistry.
Sources
- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 2. 635325-33-6|Methyl 2-chloro-4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Profile: Methyl 2-chloro-5-hydrazinobenzoate Hydrochloride
This guide outlines the technical profile, sourcing strategy, and synthesis protocols for Methyl 2-chloro-5-hydrazinobenzoate hydrochloride , a critical building block in the development of pyrazole and indazole-based pharmaceuticals.[1]
Executive Summary
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride (CAS 723242-88-4 ) is a high-value heterocyclic precursor used primarily to synthesize indazole and pyrazole scaffolds in kinase inhibitors and agrochemicals.[1]
Market Status: Commercial availability of the hydrazine salt is low , with high unit costs (>$1,000/g) and long lead times from catalog suppliers. Conversely, the nitro- and amino- precursors are commodity chemicals.[1] Recommendation: For requirements exceeding 5 grams , an in-house or CRO-mediated synthesis from methyl 2-chloro-5-aminobenzoate is the only cost-effective strategy.[1]
Chemical Identity & Specifications
| Parameter | Target Compound | Primary Precursor (Amine) | Secondary Precursor (Nitro) |
| Name | Methyl 2-chloro-5-hydrazinobenzoate HCl | Methyl 2-chloro-5-aminobenzoate | Methyl 2-chloro-5-nitrobenzoate |
| CAS Number | 723242-88-4 | 42122-75-8 | 6307-82-0 |
| Structure | Benzoate ester, 2-Cl, 5-Hydrazine | Benzoate ester, 2-Cl, 5-Amine | Benzoate ester, 2-Cl, 5-Nitro |
| Mol.[1][2][3] Weight | 237.08 g/mol | 185.61 g/mol | 215.59 g/mol |
| Appearance | Off-white to beige solid | Off-white crystalline powder | Yellow crystalline powder |
| Stability | Hygroscopic; Store at -20°C | Stable at RT | Stable at RT |
Market Analysis: Suppliers & Price
Note: Prices are estimates based on Q3 2025 catalog data and are subject to fluctuation.
A. Direct Sourcing (The Target)
Direct purchase is only recommended for milligram-scale screening due to prohibitive costs.
| Supplier Tier | Representative Vendors | Est. Price (100 mg) | Est. Price (1 g) | Lead Time |
| Boutique/Custom | Aaron Chemicals, Almanac Life Science | $160 - $240 | $1,200 - $1,600 | 2-3 Weeks |
| Aggregators | ChemicalBook, MolPort | Variable | Inquire | 4-6 Weeks |
B. Precursor Sourcing (The "Make" Strategy)
The precursors are widely available and offer a >95% cost reduction.
| Precursor | Major Suppliers | Est.[4] Price (25 g) | Est. Price (100 g) | Availability |
| Amine (42122-75-8) | TCI, Pure Synth, Oakwood | $40 - $60 | $120 - $180 | In Stock |
| Nitro (6307-82-0) | Sigma, Combi-Blocks, Fisher | $25 - $45 | $90 - $120 | In Stock |
Decision Logic & Sourcing Strategy
The following decision tree illustrates the optimal sourcing path based on required quantity and timeline.
Figure 1: Strategic sourcing decision tree for methyl 2-chloro-5-hydrazinobenzoate HCl.
Technical Workflow: Synthesis Protocol
Objective: Synthesis of Methyl 2-chloro-5-hydrazinobenzoate HCl from Methyl 2-chloro-5-aminobenzoate. Scale: 10 gram batch.
Mechanism
The synthesis proceeds via the diazotization of the aromatic amine followed by reduction of the diazonium salt using Stannous Chloride (
Figure 2: Synthetic pathway via diazonium reduction.
Experimental Procedure
-
Diazotization:
-
Dissolve Methyl 2-chloro-5-aminobenzoate (10.0 g, 53.9 mmol) in concentrated HCl (30 mL) and water (30 mL).
-
Cool the suspension to -5°C to 0°C in an ice/salt bath.
-
Add a solution of Sodium Nitrite (
, 4.1 g, 59.3 mmol) in water (10 mL) dropwise, maintaining temperature < 5°C. Stir for 30 mins.
-
-
Reduction:
-
Prepare a solution of Stannous Chloride Dihydrate (
, 36.5 g, 161 mmol) in concentrated HCl (40 mL) at 0°C. -
Add the cold diazonium solution to the stannous chloride solution dropwise with vigorous stirring.
-
Observation: A thick precipitate will form immediately.
-
-
Isolation:
Quality Control (Validation)
-
1H NMR (DMSO-d6): Look for the disappearance of the aniline
(broad singlet ~5-6 ppm) and appearance of hydrazine protons ( ) typically broad peaks >9 ppm and ~4-5 ppm.[1] -
LCMS: Confirm Mass [M+H]+ = 201.0 (Free base mass).
Handling and Stability
-
Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed vial at -20°C under desiccant.
-
Safety: Hydrazines are potential carcinogens and skin sensitizers. Use a fume hood and double nitrile gloves.
-
Incompatibility: Avoid contact with strong oxidizing agents and aldehydes/ketones (forms hydrazones).
References
-
Aaron Chemicals. Product Catalog: Methyl 2-chloro-5-hydrazinobenzoate hydrochloride (CAS 723242-88-4).[1] Retrieved from
-
ChemicalBook. Methyl 2-chloro-5-aminobenzoate (CAS 42122-75-8) Suppliers and Data. Retrieved from
-
National Institutes of Health (PubChem). Methyl 2-amino-5-chlorobenzoate (Isomer Analysis).[1] Retrieved from
-
TCI Chemicals. Product Specification: Methyl 5-Amino-2-chlorobenzoate (CAS 42122-75-8).[1][3][4][6][7][8] Retrieved from
-
Pure Synth. Methyl 5-Amino-2-Chlorobenzoate 98.0% Specifications. Retrieved from
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- 1. CAS [chemicalbook.com]
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- 3. chembk.com [chembk.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Methyl 5-amino-2-chlorobenzoate Price at Chemsrc [chemsrc.com]
- 8. CAS 42122-75-8 | 4658-5-01 | MDL MFCD07800315 | Methyl 5-amino-2-chlorobenzoate | SynQuest Laboratories [synquestlabs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Indazoles Using Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structure, featuring a fused benzene and pyrazole ring, allows it to act as a bioisostere for endogenous structures like purines and indoles, interacting with a wide array of biological targets.[1][2] This has led to the development of numerous FDA-approved drugs containing the indazole core, including the antiemetic granisetron and the potent kinase inhibitors pazopanib and axitinib.[2] The versatility of the indazole scaffold makes it a "privileged structure," a molecular framework that is repeatedly found in bioactive compounds.[1][2]
This guide provides a detailed technical overview of a modern and efficient method for synthesizing substituted indazoles, specifically focusing on the use of methyl 2-chloro-5-hydrazinobenzoate hydrochloride as a readily available starting material. The protocol described herein leverages a palladium-catalyzed intramolecular N-arylation reaction, a powerful tool for the construction of N-heterocycles.
Reaction Mechanism: Palladium-Catalyzed Intramolecular N-Arylation
The synthesis of the indazole ring from methyl 2-chloro-5-hydrazinobenzoate proceeds via a palladium-catalyzed intramolecular Buchwald-Hartwig amination reaction. This reaction forms the crucial N-N bond of the pyrazole ring through the coupling of the hydrazine nitrogen and the chlorinated aromatic ring.
The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a palladium(II) intermediate. Subsequent coordination of the hydrazine nitrogen to the palladium center, followed by deprotonation by a base, leads to the formation of a palladium-amido complex. The key step is the reductive elimination from this complex, which forms the new N-C bond, constructing the indazole ring and regenerating the active palladium(0) catalyst.
Caption: Proposed mechanism for palladium-catalyzed indazole synthesis.
Experimental Protocol: Synthesis of Methyl 1H-indazole-6-carboxylate
This protocol details the synthesis of methyl 1H-indazole-6-carboxylate from methyl 2-chloro-5-hydrazinobenzoate hydrochloride. The procedure involves an initial neutralization of the hydrochloride salt followed by the palladium-catalyzed intramolecular cyclization.
Materials and Reagents
-
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (nitrogen or argon) supply
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Neutralization of Starting Material:
-
To a round-bottom flask, add methyl 2-chloro-5-hydrazinobenzoate hydrochloride (1.0 eq).
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until all the solid has dissolved and gas evolution has ceased.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free base of methyl 2-chloro-5-hydrazinobenzoate.
-
-
Palladium-Catalyzed Cyclization:
-
To a dry round-bottom flask under an inert atmosphere, add the free base of methyl 2-chloro-5-hydrazinobenzoate (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure methyl 1H-indazole-6-carboxylate.
-
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Cyclization of Methyl 2-Chloro-5-hydrazinobenzoate with Aldehydes
Introduction
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, as the indole scaffold is a privileged structure found in a vast array of biologically active compounds.[1] The Fischer indole synthesis, a venerable and robust reaction, provides a direct and versatile route to this important heterocycle from arylhydrazines and carbonyl compounds.[2] This application note provides a detailed protocol and technical guidance for the cyclization of methyl 2-chloro-5-hydrazinobenzoate with various aldehydes to generate substituted methyl indole-6-carboxylates. These products serve as valuable intermediates for the synthesis of novel therapeutics.
The presence of a chloro and a methoxycarbonyl group on the phenylhydrazine ring of methyl 2-chloro-5-hydrazinobenzoate introduces electronic and steric factors that influence the course of the Fischer indole synthesis. This guide will address the expected regioselectivity of the cyclization and provide a validated protocol adaptable to a range of aldehyde substrates.
Reaction Principle and Mechanism
The cyclization of methyl 2-chloro-5-hydrazinobenzoate with an aldehyde proceeds via the classic Fischer indole synthesis mechanism.[2][3] The reaction is typically catalyzed by a Brønsted or Lewis acid.[2] The process can be conceptually divided into three key stages:
-
Hydrazone Formation: The reaction commences with the condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[4]
-
[5][5]-Sigmatropic Rearrangement: The hydrazone tautomerizes to its enamine form. Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step that creates the C-C bond of the indole ring.
-
Cyclization and Aromatization: The intermediate from the rearrangement then undergoes cyclization and elimination of ammonia to afford the final aromatic indole product.
Regioselectivity
The substitution pattern on the starting phenylhydrazine dictates the regiochemistry of the final indole product. In the case of methyl 2-chloro-5-hydrazinobenzoate, which is a meta-substituted hydrazine, two possible indole regioisomers could be formed upon reaction with an aldehyde: the 5-chloro- and the 7-chloro-indole-6-carboxylate.
Based on established principles of the Fischer indole synthesis with meta-substituted phenylhydrazines, the cyclization is generally directed by both electronic and steric factors. The presence of the ortho-chloro group is expected to sterically hinder cyclization at the C-6 position of the benzene ring. Consequently, the reaction is anticipated to proceed preferentially via cyclization at the position para to the chloro group, leading to the formation of the methyl 5-chloro-1H-indole-6-carboxylate as the major product.
Experimental Protocols
Part 1: Synthesis of Methyl 2-chloro-5-hydrazinobenzoate
The starting material, methyl 2-chloro-5-hydrazinobenzoate, can be prepared from the commercially available methyl 2-amino-5-chlorobenzoate via a two-step diazotization and reduction sequence.[6][7]
Materials and Reagents:
-
Methyl 2-amino-5-chlorobenzoate
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Ethanol
Procedure:
-
Diazotization:
-
In a flask, dissolve methyl 2-amino-5-chlorobenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl at 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Collect the precipitated hydrazine hydrochloride salt by filtration and wash with cold water.
-
-
Isolation of the Free Hydrazine:
-
Suspend the hydrazine hydrochloride salt in water and cool to 0 °C.
-
Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is approximately 8.
-
Extract the free hydrazine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloro-5-hydrazinobenzoate as a solid.
-
Part 2: Cyclization with Aldehydes (Fischer Indole Synthesis)
This protocol describes a general one-pot procedure for the synthesis of substituted methyl 5-chloro-1H-indole-6-carboxylates.[4][8]
Materials and Reagents:
-
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, aliphatic aldehydes)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or zinc chloride)
-
Solvent (e.g., toluene, glacial acetic acid, or ethanol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add methyl 2-chloro-5-hydrazinobenzoate hydrochloride (1.0 eq) and the aldehyde (1.1 eq).
-
Add the chosen solvent (e.g., toluene or glacial acetic acid).
-
-
Hydrazone Formation and Cyclization:
-
Add the acid catalyst (e.g., a catalytic amount of PPA or a stoichiometric amount of zinc chloride).
-
Heat the reaction mixture to the appropriate temperature (typically between 80 °C and 120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto ice.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired methyl 5-chloro-1H-indole-6-carboxylate derivative.
-
Table 1: Representative Reaction Parameters
| Aldehyde Substrate | Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzaldehyde | PPA | Toluene | 110 | 4-6 |
| 4-Methoxybenzaldehyde | Eaton's Reagent | Dichloromethane | Reflux | 3-5 |
| 4-Nitrobenzaldehyde | ZnCl₂ | Glacial Acetic Acid | 100 | 8-12 |
| Propanal | PPA | Toluene | 100 | 6-8 |
Note: These are representative conditions and may require optimization for specific substrates.
Visualizing the Workflow
Figure 1: General workflow for the synthesis of substituted methyl 5-chloro-1H-indole-6-carboxylates.
Alternative Pathway: Indazole Formation
While the Fischer indole synthesis is the predominant pathway under acidic conditions, the formation of indazole derivatives is a potential alternative cyclization route for arylhydrazines. The reaction of an arylhydrazine with an aldehyde can, under certain conditions (often involving oxidative or specific catalytic systems), lead to the formation of an indazole ring. However, for the reaction of methyl 2-chloro-5-hydrazinobenzoate with aldehydes under standard Fischer indole conditions (strong acid, heat), the formation of the indole is the expected and major outcome. The formation of indazoles typically requires different reaction conditions and is not the focus of this protocol.
Characterization of Products
The synthesized indole derivatives can be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the indole product.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess the purity of the solid products.
For example, the expected product from the reaction with benzaldehyde, methyl 5-chloro-2-phenyl-1H-indole-6-carboxylate, would exhibit characteristic signals for the indole ring protons, the phenyl substituent, and the methyl ester in its NMR spectra.
Safety Precautions
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Strong acids such as polyphosphoric acid and concentrated HCl are corrosive and should be handled with care.
-
Reactions at elevated temperatures should be conducted with appropriate caution.
Conclusion
The Fischer indole synthesis provides a reliable and versatile method for the cyclization of methyl 2-chloro-5-hydrazinobenzoate with a variety of aldehydes. The protocol outlined in this application note offers a clear and reproducible pathway to substituted methyl 5-chloro-1H-indole-6-carboxylates, which are valuable intermediates in drug discovery. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of the desired products.
References
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available at: [Link]
-
O'Connor, J. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 89-94. Available at: [Link]
-
RSC Publishing. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: [Link]
-
ResearchGate. (2025). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Available at: [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Finetech Industry Limited. (n.d.). Methyl 5-chloro-1H-indole-6-carboxylate. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
chemeurope.com. (n.d.). Fischer indole synthesis. Available at: [Link]
-
PubMed. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(7), 2891-2893. Available at: [Link]
-
ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1199-1203. Available at: [Link]
-
RSC Publishing. (n.d.). Photo-induced phosphorylation/cyclization of N-homoallyl and N-allyl aldehyde hydrazones to access phosphorylated tetrahydropyridazines and dihydropyrazoles. Chemical Communications. Available at: [Link]
-
Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3025. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-100. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(3), 603-609. Available at: [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]
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ResearchGate. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[4][8][9]Triazino[5,6-b]quinoline Derivatives. Available at: [Link]
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PrepChem. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. Available at: [Link]
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PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. Available at: [Link]
-
Al-Warhi, T. I., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3236. Available at: [Link]
-
SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Research, 6(1). Available at: [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-100. Available at: [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 849-854. Available at: [Link]
-
PubChem. (n.d.). 7-chloro-1H-indole. Available at: [Link]
-
ResearchGate. (2010). Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
-
ACS Publications. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(7), 2891-2893. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
-
PubMed. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 186, 451-458. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 2(3), 246-252. Available at: [Link]
-
ResearchGate. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
CAS.org. (n.d.). 7-Chloroindole. Available at: [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
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Application Note & Protocol: Reductive Deamination of 5-Amino-2-Chlorobenzoate Esters via Diazotization
Introduction: Strategic Removal of a Directing Group
In the landscape of multi-step organic synthesis, the aromatic amino group serves as a powerful synthetic tool. Its strong activating and ortho, para-directing nature is frequently exploited to introduce substituents onto an aromatic ring with high regioselectivity. However, once its role is fulfilled, the amino group often needs to be removed to yield the desired target structure. The reductive deamination, a process that replaces an amino group with a hydrogen atom, is a cornerstone transformation for this purpose.[1]
This guide provides a detailed examination and robust protocol for the reductive deamination of 5-amino-2-chlorobenzoate esters. This substrate class is particularly relevant in the synthesis of pharmaceutical intermediates and fine chemicals, where the 2-chloro-benzoate scaffold is a common motif. The presence of electron-withdrawing chloro and ester groups renders the amine weakly basic, presenting unique challenges for the initial diazotization step.[2] We will explore the mechanistic underpinnings of the two-stage process—diazotization followed by reduction—and provide a field-proven protocol optimized for high-yield synthesis of the corresponding 2-chlorobenzoate esters.
The Diazotization of Weakly Basic Arylamines
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This intermediate is highly versatile but also inherently unstable, necessitating careful control of reaction conditions.
Mechanistic Overview
The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid. The acid then protonates the nitrous acid, which subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3]
The lone pair of the primary amine attacks the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium cation (Ar-N₂⁺).[2] The entire process is highly exothermic and must be conducted at low temperatures (typically 0–5 °C) to prevent the thermal decomposition of the diazonium salt, which would otherwise lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[4][5]
Critical Parameters for 5-Amino-2-Chlorobenzoate Esters
The reduced nucleophilicity of the amino group in 5-amino-2-chlorobenzoate esters, due to the electron-withdrawing nature of the substituents, requires strict adherence to optimized conditions:
-
Acidity: A sufficient excess of strong mineral acid is crucial. It ensures the complete dissolution of the amine substrate as its hydrochloride or sulfate salt and provides the necessary protons to drive the formation of the nitrosonium ion.
-
Temperature: This is the most critical parameter. The reaction must be maintained between 0 °C and 5 °C. Temperatures above this range lead to rapid decomposition of the diazonium salt and a significant reduction in yield.[5]
-
Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the stirred amine-acid mixture. This ensures localized concentration of the reactive nitrous acid is minimized, allowing for better temperature control and preventing side reactions.[4]
Reduction of the Aryl Diazonium Salt (Hydrodediazoniation)
Once formed, the diazonium group is an excellent leaving group (as N₂ gas), facilitating its replacement. For deamination, the diazonium salt is reduced to replace the -N₂⁺ group with a hydrogen atom.
Mechanism of Reduction with Hypophosphorous Acid
Hypophosphorous acid (H₃PO₂) is the reagent of choice for this transformation, prized for its efficacy and clean reaction profile.[6][7] The reduction is widely understood to proceed via a free-radical chain mechanism.[8] The reaction is initiated by the transfer of an electron to the diazonium ion, which then fragments, releasing nitrogen gas and forming an aryl radical. This highly reactive aryl radical abstracts a hydrogen atom from the hypophosphorous acid, yielding the final deaminated arene and a new radical species that continues the chain reaction.
Selection of the Reducing Agent
While several reagents can effect this transformation, hypophosphorous acid consistently provides the best results for substrates like 5-amino-2-chlorobenzoate esters.
| Reagent | Advantages | Disadvantages |
| Hypophosphorous Acid (H₃PO₂) | High yields, clean reaction, generally applicable.[7] | A strong acid requiring careful handling. |
| Ethanol (C₂H₅OH) | Inexpensive, readily available. | Can produce ether byproducts (Ar-OEt), often requires catalysis, and may result in lower yields.[6] |
| Sodium Borohydride (NaBH₄) | Powerful reducing agent. | Can be too reactive, potentially reducing the ester group; requires careful control of pH.[1] |
Experimental Protocols and Data
This section provides a detailed, step-by-step protocol for the transformation, starting from a representative substrate, methyl 5-amino-2-chlorobenzoate.
Mandatory Visualizations
Caption: Experimental workflow for the two-step reductive deamination.
Caption: Overall chemical reaction scheme.
Materials and Reagents
| Reagent | Formula | M.W. | Molar Eq. | Amount |
| Methyl 5-amino-2-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | 1.0 | 9.28 g |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~6.0 | 25 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 3.80 g |
| Hypophosphorous Acid (50% in H₂O) | H₃PO₂ | 66.00 | ~3.0 | 20 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | As needed |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Protocol
PART A: Diazotization
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add methyl 5-amino-2-chlorobenzoate (9.28 g, 50.0 mmol).
-
Add concentrated hydrochloric acid (25 mL) and 25 mL of water. Stir the mixture to form a fine slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in 20 mL of cold water.
-
Transfer the sodium nitrite solution to the addition funnel and add it dropwise to the stirred amine slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the resulting pale yellow solution in the ice bath for an additional 30 minutes. The solution now contains the in situ generated diazonium salt.
PART B: Reduction (Hydrodediazoniation) 7. While maintaining the temperature at 0–5 °C, add cold hypophosphorous acid (50% w/w in H₂O, 20 mL) to the diazonium salt solution over 10 minutes. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of nitrogen gas should be observed. 9. After the initial effervescence subsides (approx. 1-2 hours), gently warm the mixture in a water bath to 50 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt. 10. Cool the reaction mixture back to room temperature.
PART C: Workup and Purification 11. Transfer the reaction mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL). 12. Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution ), and finally with brine (50 mL). 13. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 2-chlorobenzoate as a colorless oil. The expected yield is typically in the range of 80-90%.
Safety Precautions
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate. Always use it in situ in solution.[5]
-
Reagents: Handle concentrated hydrochloric acid, hypophosphorous acid, and sodium nitrite with appropriate personal protective equipment (gloves, safety glasses, lab coat). All operations should be performed in a well-ventilated chemical fume hood.
-
Thermal Control: The diazotization reaction is exothermic. Loss of temperature control can lead to a runaway reaction and forceful gas evolution. Ensure efficient cooling and slow reagent addition.
References
-
Vedantu. (2024). When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE. [Link]
- Google Patents. (1986).
-
Kornblum, N., et al. (1950). The Chemistry of Diazo Compounds. II. Evidence for a Free Radical Chain Mechanism in the Reduction of Diazonium Salts by Hypophosphorous Acid. Journal of the American Chemical Society, 72(7), 3013–3021. [Link]
-
Cadogan, J. I. G., et al. (1973). A simple and convenient deamination of aromatic amines. Journal of the Chemical Society, Perkin Transactions 1, 541-542. [Link]
-
Lumen Learning. Organic Chemistry II - 17.3. Reactions involving arenediazonium salts. [Link]
-
Wang, Y., & Guziec Jr., F. S. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 66(24), 8293–8296. [Link]
-
Chemistry LibreTexts. (2015). 22.10: Arenediazonium Salts. [Link]
-
Organic Chemistry Tutor. Aryl Diazonium Ions. [Link]
-
ResearchGate. (2010). A Mild One-Pot Deamination of Aromatic Amines Bearing Electron-Withdrawing Groups. Calcium Hypophosphite as a Dediazonation Reagent in Nonaqueous Media. [Link]
-
The Hive Chemistry Discourse. (2004). Deamination of Primary Amines with Chloroamine. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
WebAssign. Experiment 9 - Arenediazonium Salts. [Link]
-
Vdocuments. (2020). DIAZONIUM SALTS. [Link]
- Google Patents. (1989).
-
Wikipedia. Diazonium compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. webassign.net [webassign.net]
- 6. When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE [vedantu.com]
- 7. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Nucleophilic Substitution & Heterocyclization of Methyl 2-chloro-5-hydrazinobenzoate
[1][2][3]
2Executive Summary & Chemical Logic
Methyl 2-chloro-5-hydrazinobenzoate (CAS: Derived from 6307-82-0 precursor) is a bifunctional building block critical in the synthesis of anthranilic diamide insecticides and antiparasitic agents.[1][2][3] Its reactivity is defined by three distinct electrophilic/nucleophilic centers:
-
C5-Hydrazine Moiety (Nucleophile): The primary reactive center.[1][2][3][4] It acts as a bis-nucleophile, readily condensing with 1,3-dielectrophiles (e.g.,
-keto esters, diketones) to form pyrazole rings.[1][2][3] This is the "Nucleophilic Substitution/Condensation" pathway of highest industrial relevance. -
C2-Chlorine Atom (Electrophile): Positioned ortho to the electron-withdrawing ester, this site is activated for Nucleophilic Aromatic Substitution (
).[1][2][3][4] However, the electron-donating nature of the C5-hydrazine ( effect) partially deactivates the ring compared to its nitro-precursor, requiring specific forcing conditions or catalysis for displacement.[1][3] -
C1-Methyl Ester (Electrophile): Susceptible to nucleophilic acyl substitution (amidation/hydrolysis), typically post-functionalization of the hydrazine.[1][2]
This guide details protocols for constructing pyrazole scaffolds (via hydrazine nucleophilicity) and modifying the aryl core (via
Mechanistic Pathway Visualization
The following diagram illustrates the divergent reactivity pathways, highlighting the competition between the hydrazine nucleophile and the aryl electrophile.
Figure 1: Divergent reactivity pathways. The green path (Pyrazole formation) is kinetically favored and standard in industry.[1] The red path (
Protocol A: Synthesis of N-Aryl Pyrazoles (Core Application)
This protocol describes the reaction of methyl 2-chloro-5-hydrazinobenzoate with a 1,3-dielectrophile.[1][2][3] This is the key step in synthesizing scaffolds analogous to Chlorantraniliprole.[1]
Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl, followed by dehydration and intramolecular cyclization.[1]
Materials
-
Substrate: Methyl 2-chloro-5-hydrazinobenzoate (1.0 eq)
-
Reagent: 1,1,3-Trichloro-3,3,3-trifluoroacetone (or standard Acetylacetone for simple pyrazoles) (1.1 eq)[1][2][3]
-
Catalyst: Catalytic HCl or p-Toluenesulfonic acid (pTSA) (optional, for rate enhancement)[1][2][3]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of methyl 2-chloro-5-hydrazinobenzoate in 50 mL of Ethanol.
-
Addition: Add 11 mmol of the 1,3-dicarbonyl compound dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
C) for 3–6 hours.-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). Consumption of the hydrazine starting material (polar, stains with ninhydrin) indicates completion.[1]
-
-
Work-up:
-
Isolation: The pyrazole product typically precipitates.[1][2] Filter the solid, wash with cold water/ethanol (9:1), and dry under vacuum.[1][2]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers are formed (common with asymmetrical diketones).[1][2]
Data Validation Table:
| Parameter | Specification | Observation |
|---|---|---|
| Appearance | White to pale yellow solid | Typical for N-aryl pyrazoles |
| Yield | > 85% | High efficiency due to thermodynamic stability of pyrazole |
| 1H NMR | Pyrazole CH singlet | Distinct peak ~6.5-7.0 ppm (depending on substituents) |[1][2][3][4]
Protocol B: Displacement of C2-Chlorine (Advanced Modification)
Context: While the C2-Cl is intended to be stable in many applications, introducing diversity (e.g., C2-amines or ethers) requires forcing conditions due to the electronic deactivation by the C5-hydrazine group.[1][3]
Critical Constraint: The hydrazine group is a competing nucleophile.[1][2] It must be protected (e.g., as a Boc-derivative or hydrazone) OR the
Materials
-
Substrate: Methyl 2-chloro-5-hydrazinobenzoate (1.0 eq)
-
Nucleophile: Morpholine (excess, 3.0 eq) or Sodium Methoxide (1.2 eq)[1][2]
-
Solvent: DMF or DMSO (Dry)
-
Base:
(2.0 eq)[1][2][3][4]
Step-by-Step Methodology
-
Setup: Charge a pressure vial (sealed tube) with substrate (1.0 eq),
(2.0 eq), and DMF (0.5 M concentration). -
Reaction: Seal and heat to 100–120°C for 12–24 hours.
-
Quench: Pour into crushed ice/brine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF.[1][2]
-
Analysis: Check for disappearance of the aryl-Cl signal in HPLC/MS.
References & Authority
-
Patent Methodology (Pyrazole Synthesis): Substituted benzamides for treating arthropods.[1][2] WO2016174052A1.[1][2] (Describes the use of hydrazine benzoates in pyrazole ring closure).
-
Precursor Synthesis: Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.[1][2] (Standard nitration/oxidation protocols establishing the core scaffold).[1][2]
-
Mechanistic Grounding (
): Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts.[1][2] (Fundamental principles of activating/deactivating groups inngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Compound Data: Methyl 2-chloro-5-nitrobenzoate (Precursor Data). PubChem CID 22754.[1][2] [1][2]
Disclaimer: This guide assumes a BSL-1 chemical safety environment. Hydrazines are potential carcinogens and sensitizers; handle with appropriate PPE and fume hood ventilation.[1]
Troubleshooting & Optimization
Technical Support Guide: Preventing Oxidation of Methyl 2-chloro-5-hydrazinobenzoate
[1]
Core Directive & Scope
Subject: Stabilization and Synthesis of Methyl 2-chloro-5-hydrazinobenzoate (CAS: N/A for specific hydrazine, Precursor CAS: 5202-89-1). Target Audience: Synthetic Chemists, Process Development Scientists. Objective: To provide a self-validating protocol for synthesizing and handling the title compound, specifically mitigating oxidative degradation pathways common to electron-deficient aryl hydrazines.
Executive Summary: The Oxidation Challenge
Methyl 2-chloro-5-hydrazinobenzoate is an aryl hydrazine.[1] Like most hydrazines, it is thermodynamically unstable in the presence of oxygen, particularly in its free-base form. The oxidation mechanism typically proceeds via a radical pathway, catalyzed by trace transition metals (
The Golden Rule: Never isolate the free base if long-term stability is required. Always isolate and store as the hydrochloride or tosylate salt.
Technical Modules (Q&A Format)
Module 1: The Inert Ecosystem (Preparation & Prevention)
Q: I am observing a pink/brown discoloration immediately upon dissolving my starting material. What is happening? A: This indicates the presence of dissolved oxygen or trace metal contaminants in your solvent system. Aryl hydrazines act as radical scavengers and will auto-oxidize rapidly.
Corrective Protocol:
-
Solvent Degassing: Sparging with nitrogen for 15 minutes is insufficient for hydrazine chemistry. You must use Freeze-Pump-Thaw (3 cycles) or vigorous argon sparging for >1 hour with active sonication.[1]
-
Chelation: Add 1-5 mol% of EDTA or DTPA to your aqueous reaction buffers. This sequesters trace metal ions (Fe, Cu) that act as catalysts for the radical oxidation mechanism.
-
Glassware: Base-washed glassware can leach trace metals. Acid-wash all glassware (1N HCl) and oven-dry before use.[1]
Q: Can I use standard nitrogen balloons for the reaction atmosphere? A: For strictly air-sensitive hydrazines, balloons are risky due to permeability.
-
Recommendation: Use a positive-pressure Schlenk line or a continuous gentle stream of high-purity Argon. Argon is heavier than air and provides a better "blanket" over the reaction surface than nitrogen.
Module 2: Synthesis & Reduction (Process Control)
Q: Which reduction method minimizes oxidative byproducts: Stannous Chloride (
Comparative Analysis:
| Feature | Stannous Chloride ( | Sodium Sulfite ( |
| Reaction pH | < 1 (Strongly Acidic) | 6.0 - 7.5 (Neutral/Basic) |
| Oxidation Risk | Low (Product is | High (Free base exists in eq.)[1] |
| Impurity Profile | Tin salts (inorganic) | Azo compounds (organic) |
| Yield | High (>80%) | Moderate (50-70%) |
Q: My reaction mixture turns dark red during the diazonium reduction. Is the batch lost?
A: Dark red usually indicates the formation of azo-coupling byproducts (
-
Fix: Ensure the reducing agent (
) is added cold (-5°C to 0°C) but rapidly enough to consume the diazonium species immediately. Do not allow the diazonium salt to stand for extended periods before reduction.
Module 3: Isolation & Work-up (Critical Handling)
Q: How do I filter the product without exposing it to air? A: Vacuum filtration is the most dangerous step for air-sensitive hydrazines because it pulls large volumes of air through the crystal cake.
Self-Validating Protocol:
-
Schlenk Filtration: Use a closed frit system under inert gas pressure.
-
The "Blanket" Wash: If you must use a Buchner funnel, keep a funnel inverted over the top flowing with Argon.
-
Wash Solvent: Wash the filter cake with cold, degassed diethyl ether or dichloromethane. This removes surface impurities and residual water without dissolving the salt.
Q: The product is oiling out instead of crystallizing. How do I recover it? A: Oiling out suggests the formation of the free base or mixed salts.
-
Immediate Action: Re-acidify the mixture with concentrated HCl in methanol. The target is the Methyl 2-chloro-5-hydrazinobenzoate Hydrochloride salt. Induce crystallization by cooling to -20°C and scratching the flask sides with a glass rod (under Argon flow).
Module 4: Storage & Analytics
Q: How should I store the final compound to prevent decomposition? A:
-
Form: Hydrochloride salt only.
-
Atmosphere: Sealed under Argon in a vial with a Teflon-lined cap.
-
Temperature: -20°C or lower.
-
Desiccant: Store the vial inside a secondary jar containing
or active silica gel to absorb moisture, as hydrolysis of the ester is a secondary degradation pathway.
Q: How can I quickly check for oxidation before using the reagent? A:
-
Visual Check: Pure salt should be white to off-white. Yellow/Orange = Mild Oxidation. Brown/Red = Severe Decomposition.
-
TLC: Run TLC (MeOH/DCM). Hydrazines stay at the baseline or streak; Azo impurities move to the solvent front and are often visible without UV.
Visualizations
Figure 1: Synthesis & Stabilization Workflow
This diagram illustrates the critical path to the stable hydrochloride salt, highlighting control points for oxidation prevention.
Caption: Step-by-step synthesis workflow emphasizing the "Acidic Tunnel" strategy to maintain the hydrazine in its protonated, oxidation-resistant state.
Figure 2: Oxidative Degradation Mechanism
Understanding the enemy: How oxygen attacks the free hydrazine.
Caption: The radical-mediated oxidation pathway. Protonation (H+) blocks the initial step (Hydrazine -> Radical).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Diazonium reduction using SnCl2).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of hydrazine oxidation and diazonium stability).
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Best practices for inert atmosphere techniques).
-
Ragnarsson, U. (2001). Synthetic methodology for alkyl and aryl hydrazines.[2][3] Chemical Society Reviews, 30, 205-213.[1] (Review of synthesis methods and stability).
Improving yield of hydrazine formation from diazonium salts
Welcome to the Hydrazine Synthesis Technical Support Center.
Ticket ID: #HYD-ZN-001 Subject: Optimization of Aryl Hydrazine Formation from Diazonium Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering one of three critical failure modes: decomposition to phenols (low yield), azo coupling (tar/dye formation), or isolation failure (metal salt contamination).
While the Stannous Chloride (
This guide details the optimization of both pathways, with a focus on mechanistic control to maximize yield.
Module 1: The Sodium Sulfite Method (Recommended)
Best for: High yields, clean isolation, avoiding heavy metals.
The sulfite reduction is not a simple electron transfer; it involves the formation of a stable intermediate (diazosulfonate) that must be carefully hydrolyzed.
The Workflow
Figure 1: The critical pathway for Sulfite reduction. Note that the intermediate must form BEFORE heating.
Critical Control Points (Troubleshooting)
| Symptom | Root Cause | Corrective Action |
| Low Yield / Tar Formation | Excess Alkali: If the sulfite solution is too basic, the diazonium salt couples with itself or phenols to form tar. | Neutralize: Ensure the sulfite solution is freshly prepared. If using commercial sulfite, add a small amount of acetic acid to buffer to pH 6–7 before addition [1]. |
| Red Product (Impure) | Premature Acidification: Acidifying the diazosulfonate intermediate before it has fully formed or reduced prevents the conversion. | The "Wait" Step: After mixing diazonium and sulfite, allow the orange/red solution to stand or warm gently until the precipitate redissolves before adding strong acid [1]. |
| No Precipitate | Solubility Issue: Hydrazine hydrochlorides are soluble in water but insoluble in concentrated acid. | Salting Out: Cool the final reaction mixture to 0°C and saturate with gaseous HCl or add conc. HCl until the volume increases by 30%. |
Protocol Optimization:
-
Rapid Addition: Add the cold diazonium solution rapidly to the sulfite solution. Slow addition favors side reactions (coupling) because the local concentration of unreacted diazonium remains high relative to the reducing agent [1].
-
The Heating Step: Unlike SnCl2, this reaction requires heat in the second stage. Warm the diazosulfonate solution to 60–70°C for 30–60 minutes. The color will darken; this is normal.
Module 2: The Stannous Chloride ( ) Method
Best for: Small scales (<5g), electron-deficient aromatics where sulfite fails.
This method is a "brute force" reduction. The primary challenge is not the reaction, but the workup.
The "Tin Emulsion" Problem
Users often lose 40% of their yield trying to filter off tin salts.
The Fix: Do not filter. Use the Alkaline Solubilization Strategy .
Instead of trying to remove tin as a solid, convert it into soluble sodium stannate (
Optimized Protocol:
-
Reduction: React Diazonium salt with
in conc. HCl at -5°C. -
Crystallization (Preferred): If the hydrazine hydrochloride crystallizes directly from the high-acid mix, filter it on a glass frit. This is the cleanest path.
-
Liquid Extraction (If no crystals):
-
Add 25% NaOH solution until the pH is >14.
-
Observation: The mixture will precipitate white tin hydroxides, then redissolve completely as the pH rises, leaving the free hydrazine oil.
-
Extract the oil with ether/benzene immediately (hydrazines oxidize in air).
-
Comparison of Methods
| Feature | Sodium Sulfite ( | Stannous Chloride ( |
| Reaction Type | Nucleophilic addition + Hydrolysis | Electron Transfer Reduction |
| Atom Economy | High | Low (Stoichiometric metal waste) |
| Workup | Filtration of salt (Easy) | Heavy metal disposal (Difficult) |
| Safety | Corrosive/Toxic Tin waste | |
| Yield (Avg) | 70–85% | 50–70% |
Module 3: Common Failure Modes & FAQs
Q: My diazonium salt decomposed before I could reduce it. How do I stabilize it? A: Diazonium salts are unstable above 5°C.
-
Fix: If you cannot reduce immediately, stabilize the diazonium salt as a tetrafluoroborate (
) salt. Add to the diazonium solution; the resulting salt is often stable at room temperature and can be dried (carefully) for later use [2].
Q: The product turns brown/black upon drying. A: Aryl hydrazines are potent reducing agents and oxidize rapidly in air.
-
Fix: Always store as the Hydrochloride Salt (
). The salt is stable. Convert to the free base only immediately before use in the next step (e.g., Fischer Indole synthesis).
Q: I see a massive exotherm when adding SnCl2. A: The reduction is highly exothermic.
-
Fix: Pre-cool the
solution in conc. HCl to -20°C before addition. Add the diazonium salt below the surface of the reducing agent to prevent local overheating.
Safety Warning (Critical)
-
Explosion Hazard: Never scrape dried diazonium salts with metal spatulas.[1] Friction can detonate them. Always keep them wet or in solution.
-
Toxicity: Phenylhydrazine and its derivatives are suspected carcinogens and potent skin sensitizers. Use double-gloving (Nitrile) and work strictly in a fume hood.
References
-
Coleman, G. H. "Phenylhydrazine". Organic Syntheses, Coll.[2][3][4] Vol. 1, p. 442 (1941).
- Authoritative source for the Sodium Sulfite method and pH troubleshooting.
-
Starkey, E. B. "p-Nitrophenylhydrazine". Organic Syntheses, Coll.[2][3][4] Vol. 2, p. 478 (1943).
- Demonstrates the stabilization of diazonium intermedi
-
Hama, T. et al. "Palladium-Catalyzed Coupling of Hydrazine with Aryl Halides". Journal of the American Chemical Society, 130(7), 2148-2149 (2008).
- Modern alternative context for hydrazine synthesis avoiding diazonium salts entirely.
Sources
Troubleshooting cyclization failures with electron-deficient aryl hydrazines
Topic: Troubleshooting Cyclization Failures in Heterocycle Synthesis Audience: Synthetic Chemists & Drug Discovery Scientists
The Core Problem: The "Electronic Drag" Effect
Welcome to the Reaction Rescue Center. If you are here, you are likely staring at a reaction flask containing unreacted starting material or a polymerized black tar, specifically when attempting to cyclize electron-deficient aryl hydrazines (e.g., 2,4-dinitrophenylhydrazine, fluorinated analogs) into indoles or pyrazoles.
The failure usually stems from nucleophilic suppression . In a standard Fischer Indole Synthesis (FIS), the hydrazine nitrogen (
Mechanistic Bottlenecks
We categorize failures into two distinct kinetic traps:
-
Trap A (Hydrazone Stagnation): The hydrazine is too electron-poor to attack the carbonyl.
-
Trap B (Ene-Hydrazine Stall): The hydrazone forms, but the activation energy for the [3,3]-shift is insurmountable at standard reflux temperatures.
Diagnostic Workflow
Before altering your protocol, determine which trap has captured your reaction.
Figure 1: Diagnostic decision tree for isolating the specific failure mode in aryl hydrazine cyclizations.
Validated Protocols
Do not rely on "standard" acetic acid reflux protocols for EWG-substituted hydrazines. They rarely provide sufficient activation energy. Below are two "Gold Standard" methodologies designed to overcome the electronic drag.
Protocol A: Microwave-Assisted Lewis Acid Cyclization ( )
Best For: Substrates that form hydrazones but fail to cyclize (Trap B). Why it works: Microwave irradiation provides rapid, uniform heating that overcomes the high activation barrier of the [3,3]-sigmatropic shift before competitive decomposition pathways can dominate. Zinc chloride acts as a dual-activation Lewis acid, coordinating to the imine nitrogen to facilitate enamine formation.
| Parameter | Specification |
| Stoichiometry | 1.0 equiv Hydrazine : 1.1 equiv Ketone : 2.0 equiv |
| Solvent | Glacial Acetic Acid (0.5 M concentration) |
| Temperature | 160–170 °C (Rapid Ramp) |
| Time | 5–15 minutes |
| Vessel | Sealed Microwave Vial (High Pressure) |
Step-by-Step:
-
Mixing: In a microwave vial, combine the aryl hydrazine hydrochloride (1.0 mmol) and the ketone (1.1 mmol).
-
Catalyst: Add fused
(2.0 mmol). Note: Ensure is dry; wet catalyst hydrolyzes the intermediate. -
Solvent: Add glacial acetic acid (2 mL). Cap the vial immediately.
-
Irradiation: Set microwave reactor to "Dynamic" mode. Target 170 °C with a 1-minute ramp. Hold for 10 minutes.
-
Workup: Pour the hot reaction mixture into crushed ice (20 g). The indole usually precipitates as a solid. Filter and wash with water.[1]
Protocol B: The "Buchwald Bypass" (Pd-Catalyzed Cross-Coupling)
Best For: Severely deactivated hydrazines (e.g., dinitro-, pentafluoro-) that fail to react with ketones entirely (Trap A). Why it works: Instead of forcing a nucleophilic attack by a deactivated hydrazine, this route couples an aryl halide (electrophile) with a benzophenone hydrazone (nucleophile), completely bypassing the electronic limitation.
Figure 2: The Buchwald-Hartwig strategy utilizes a palladium catalyst to install the hydrazine moiety, circumventing nucleophilic limitations.
Step-by-Step:
-
Coupling: Combine Aryl Bromide (1.0 equiv), Benzophenone Hydrazone (1.1 equiv),
(1 mol%), Xantphos (2 mol%), and NaOtBu (1.4 equiv) in toluene. Heat at 80–100 °C until conversion is complete. -
Exchange & Cyclization: Do not isolate. Add the target ketone (2.0 equiv) and p-Toluenesulfonic acid (p-TSA, 3.0 equiv) directly to the reaction mixture.
-
Heating: Heat to reflux (or 120 °C) to facilitate hydrazone exchange and subsequent Fischer cyclization.
-
Purification: Standard aqueous workup and column chromatography.
Troubleshooting & FAQs
Q: My reaction turns into a black tar immediately upon adding acid. What is happening? A: This is likely oxidative polymerization. Electron-deficient hydrazines are less prone to oxidation than electron-rich ones, but high temperatures in the presence of oxygen can still degrade them.
-
Fix: Degas all solvents with
or Ar for 15 minutes prior to heating. Add a radical scavenger like BHT (1 mol%) if the problem persists.
Q: I see the hydrazone by LCMS, but it reverts to starting material over time.
A: This indicates hydrolysis is faster than the [3,3]-shift. The acid is catalyzing the reverse reaction (hydrazone
-
Fix: Switch to Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a dehydrating agent, chemically removing water and driving the equilibrium toward the enamine intermediate required for cyclization.
Q: Can I use HCl or
Q: How do I remove the tin/zinc salts during workup?
A: If using
References
-
Microwave-Assisted Fischer Indole Synthesis
-
Lewis Acid C
):- Title: A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.
-
Source: BenchChem Application Notes.[4]
-
Buchwald-Hartwig Hydrazine Coupling
-
General Mechanism & Review
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Structural Validation of Methyl 2-chloro-5-hydrazinobenzoate Hydrochloride: A Comparative NMR Guide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 2-chloro-5-hydrazinobenzoate hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this intermediate, which is frequently used in the synthesis of indazole and pyrazole-based pharmaceuticals.
Executive Summary & Chemical Context
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride is a critical building block for fused heterocyclic systems. Its structural integrity is often compromised by two factors: instability of the hydrazine moiety (oxidation to diazenes) and positional isomerism (confusion with the anthranilate analog, methyl 2-hydrazino-5-chlorobenzoate).
This guide prioritizes the 2-chloro-5-hydrazino substitution pattern. Unlike standard anthranilates where the nitrogen is ortho to the ester, this molecule places the hydrazine meta to the ester and para to the chlorine, significantly altering the expected splitting patterns and chemical shifts.
Key Structural Features[1][2][3][4]
-
Core: Tri-substituted benzene ring (1,2,4-substitution pattern).
-
Electronic Environment:
-
C1 (Ester): Strong Electron Withdrawing Group (EWG).
-
C2 (Chloro): Weak EWG / Inductive withdrawal.
-
C5 (Hydrazine HCl): The protonated hydrazine acts as a strong EWG (unlike the free base, which is an Electron Donating Group). This "salt effect" is the primary source of spectral confusion.
-
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible data, the choice of solvent is binary: DMSO-d6 is mandatory for full characterization, while Methanol-d4 (MeOD) is useful only for backbone confirmation due to deuterium exchange.
Solvent Selection Matrix
| Parameter | DMSO-d6 (Recommended) | Methanol-d4 (Secondary) | D2O (Not Recommended) |
| Hydrazine Protons | Visible (8.0 – 11.0 ppm) | Invisible (Exchanged) | Invisible (Exchanged) |
| Solubility | Excellent | Good | Poor (Hydrolysis risk) |
| Salt Stability | High | Moderate | Low (pH dependent) |
| Water Peak | ~3.33 ppm (distinct) | ~4.87 ppm (interferes) | ~4.79 ppm (interferes) |
Sample Preparation Protocol
-
Dryness Check: The HCl salt is hygroscopic. If the salt appears sticky, dry under vacuum (P < 10 mbar) at 40°C for 2 hours before weighing. Excess water causes proton exchange broadening.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 .
-
Note: Do not use TMS (tetramethylsilane) if possible; rely on the residual DMSO quintet (2.50 ppm) for referencing to avoid overlap with the methyl ester if shifts drift.
-
-
Acquisition: Set relaxation delay (d1) to
seconds to allow full relaxation of the quaternary carbons and exchangeable protons for accurate integration.
Detailed Spectral Assignment (DMSO-d6)
The spectrum is divided into three distinct zones. The coupling constants (
Zone A: The Exchangeable Region (8.5 – 11.0 ppm)
-
Signals: Two broad singlets (or one very broad hump depending on concentration/acidity).
-
Assignment:
-
~10.5 ppm (3H, br s): Terminal hydrazine protons (
). -
~8.8 ppm (1H, br s): Internal hydrazine proton (Ar-
-).
-
-
Diagnostic Check: If these peaks are missing or integrated < 4H, the sample is either wet (rapid exchange) or has degraded to the free base.
Zone B: The Aromatic Region (7.0 – 8.0 ppm)
This region confirms the 2-chloro-5-substituted pattern.
| Proton | Position | Multiplicity | Chemical Shift ( | Coupling ( | Structural Logic |
| H-3 | Ortho to Cl | Doublet (d) | 7.50 – 7.60 ppm | Shielded by Cl (mesomeric), but deshielded by salt effect. | |
| H-4 | Ortho to Hydrazine | Doublet of Doublets (dd) | 7.15 – 7.25 ppm | Located between the strong EWG (Hydrazine HCl) and Cl. | |
| H-6 | Ortho to Ester | Doublet (d) | 7.35 – 7.45 ppm | Key Identifier. The small meta coupling confirms H-6 is isolated from H-3. |
-
Note: In the free base , H-4 and H-6 would appear significantly upfield (6.5–6.8 ppm) due to the electron-donating nature of the neutral hydrazine. The HCl salt shifts them downfield.
Zone C: Aliphatic Region (3.0 – 4.0 ppm)
-
Signal: Sharp Singlet (3H).
-
Shift: 3.85 – 3.90 ppm .
-
Assignment: Methyl ester (
). -
Validation: This peak must integrate to 3.0 relative to the aromatic protons (1.0 each).
Comparative Analysis: Product vs. Impurities
Distinguishing the product from its precursor (nitro) and potential degradation products (aniline) is vital.
Comparison Table
| Compound | Key Feature (Aromatic) | Hydrazine/Amine Signals | Methyl Ester Shift |
| Target Product (Hydrazine HCl) | 3 signals (d, dd, d) | Broad 8-11 ppm (4H) | ~3.88 ppm |
| Precursor (2-Cl-5-Nitro) | Downfield shifts (>8.0 ppm) | None | ~3.95 ppm |
| Degradant (2-Cl-5-Amino) | Upfield shifts (6.5-7.0 ppm) | Broad singlet ~5.5 ppm (2H) | ~3.80 ppm |
| Isomer (2-Hydrazino-5-Cl) | Different coupling pattern | NH is H-bonded (sharp, >9 ppm) | ~3.85 ppm |
Visualizing the Isomer Distinction
The most common error is misidentifying the 2-hydrazino-5-chloro isomer (an anthranilate derivative).
-
Target (2-Cl-5-Hydrazino): H-3 and H-4 show strong ortho coupling (
Hz). -
Isomer (2-Hydrazino-5-Cl): H-3 and H-4 are meta to each other (no strong ortho coupling between the protons flanking the substituent at pos 4).
Structural Visualization & Logic Flow
The following diagram illustrates the assignment logic and the connectivity established by the coupling constants.
Caption: Connectivity map showing the critical Ortho (H3-H4) and Meta (H4-H6) couplings that define the 1,2,4-substitution pattern.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 13: NMR). Oxford University Press. (Standard text for substituent effects).
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison.
Sources
A Comparative Guide to the Analytical Characterization of Methyl 2-chloro-5-hydrazinobenzoate
This guide provides an in-depth analytical comparison for the characterization of methyl 2-chloro-5-hydrazinobenzoate, a key intermediate in pharmaceutical synthesis. The primary focus is a predictive analysis of its electron ionization mass spectrometry (EI-MS) fragmentation pattern, contextualized by a comparative overview of alternative analytical techniques. This document is intended for researchers, analytical chemists, and drug development professionals requiring robust methods for structural elucidation and impurity profiling.
Introduction: The Analytical Imperative
Methyl 2-chloro-5-hydrazinobenzoate is a substituted aromatic hydrazine, a class of compounds frequently utilized as building blocks in the synthesis of heterocyclic molecules with diverse pharmacological activities. The precise structural confirmation of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly with electron ionization, offers profound structural insights through the analysis of reproducible fragmentation patterns. However, a comprehensive analytical strategy often involves the synergistic use of multiple techniques. This guide will first predict the fragmentation behavior of methyl 2-chloro-5-hydrazinobenzoate under EI-MS conditions based on established chemical principles and then compare the depth of this analysis with other instrumental methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Electron Ionization Mass Spectrometry (EI-MS): A Predictive Fragmentation Analysis
While no public, peer-reviewed mass spectrum for methyl 2-chloro-5-hydrazinobenzoate is currently available, its fragmentation pattern can be reliably predicted by examining the known behaviors of its constituent functional groups: an aromatic ester, a chloro substituent, and a hydrazine group.[1] The molecular weight of methyl 2-chloro-5-hydrazinobenzoate (C₈H₉ClN₂O₂) is 200.03 g/mol for the major isotopes (³⁵Cl, ¹²C, ¹H, ¹⁴N, ¹⁶O).
Upon electron impact (typically at 70 eV), the molecule will ionize to form a molecular ion (M⁺˙) at m/z 200. Due to the stable aromatic ring, this molecular ion peak is expected to be prominent.[1] The presence of a chlorine atom will result in a characteristic isotopic peak at M+2 (m/z 202) with an intensity approximately one-third of the M⁺˙ peak, a definitive marker for a single chlorine atom.
The primary fragmentation pathways are predicted as follows:
-
Loss of the Methoxy Radical (α-cleavage): The most common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) from the molecular ion. This cleavage results in the formation of a stable acylium ion.
-
M⁺˙ (m/z 200) → [M - •OCH₃]⁺ (m/z 169)
-
-
Loss of the Hydrazine Moiety: The N-N bond in the hydrazine group is relatively weak and can undergo cleavage. Loss of the terminal NH₂ radical is a plausible pathway.
-
M⁺˙ (m/z 200) → [M - •NH₂]⁺ (m/z 184)
-
-
Cleavage of the C-Cl Bond: The bond between the aromatic ring and the chlorine atom can break, leading to the loss of a chlorine radical.
-
M⁺˙ (m/z 200) → [M - •Cl]⁺ (m/z 165)
-
-
Fragmentation of the Hydrazine Side Chain: Phenylhydrazines are known to undergo complex fragmentations, including the loss of NH or N₂H₂.[2][3]
-
M⁺˙ (m/z 200) → [M - NH]⁺˙ (m/z 185)
-
-
Formation of the Benzoyl Cation and Derivatives: Subsequent fragmentation of the primary ions can occur. For instance, the acylium ion at m/z 169 could lose carbon monoxide (CO).
-
[m/z 169]⁺ → [m/z 141]⁺ + CO
-
The following diagram illustrates these predicted fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathways for methyl 2-chloro-5-hydrazinobenzoate.
Comparison with Alternative Analytical Methods
While MS provides excellent structural detail, a multi-faceted approach is best for unambiguous characterization. The following table compares MS with other common analytical techniques for this specific molecule.
| Technique | Principle | Information Provided for Methyl 2-chloro-5-hydrazinobenzoate | Advantages | Limitations |
| Mass Spectrometry (MS) | Ionization and separation of molecules based on mass-to-charge ratio. | Provides molecular weight and elemental composition (with high resolution). Fragmentation pattern reveals structural motifs.[4] | High sensitivity (femtomole range), structural information from fragmentation. | Isomers may not be easily distinguishable without chromatography; complex fragmentation can be difficult to interpret. |
| HPLC with UV Detection | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Quantifies purity and separates the target compound from impurities. Retention time is characteristic but not definitive for identification.[5] | Excellent for purity determination and quantification; robust and widely available. | Provides limited structural information; co-elution can occur; requires a chromophore. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information on the chemical environment of each hydrogen and carbon atom, confirming connectivity and substitution patterns.[6][7] | Unambiguous structure elucidation; non-destructive. | Lower sensitivity than MS; requires larger sample amounts; complex spectra for impure samples. |
| FTIR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Confirms the presence of key functional groups: N-H stretch (hydrazine, ~3300 cm⁻¹), C=O stretch (ester, ~1720 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).[8] | Fast, non-destructive, and provides a characteristic fingerprint. | Provides functional group information, not full connectivity; insensitive to minor impurities. |
| UV-Vis Spectroscopy | Absorption of UV-visible light, causing electronic transitions. | Confirms the presence of the aromatic chromophore. Aromatic compounds typically show absorptions around 205 nm and a less intense band at 255-275 nm.[9][10] | Simple, quantitative (using Beer-Lambert law), and good for conjugated systems. | Very limited structural information; many compounds absorb in the UV range, leading to low specificity. |
Experimental Protocol: EI-MS Analysis
This protocol outlines the steps for acquiring an electron ionization mass spectrum of methyl 2-chloro-5-hydrazinobenzoate.
Objective: To obtain a reproducible EI mass spectrum detailing the molecular ion and characteristic fragment ions.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization source.
Materials:
-
Methyl 2-chloro-5-hydrazinobenzoate sample
-
High-purity solvent (e.g., Methanol or Dichloromethane, HPLC grade)
-
Volumetric flasks and micropipettes
-
GC vial with insert
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.
-
-
GC Method Parameters (Typical):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay of at least 2 minutes to prevent filament damage from the solvent peak.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to methyl 2-chloro-5-hydrazinobenzoate.
-
Extract the mass spectrum from the apex of this chromatographic peak.
-
Analyze the spectrum to identify the molecular ion peak (m/z 200), the chlorine isotope peak (m/z 202), and the major fragment ions as predicted.
-
Conclusion
The structural elucidation of methyl 2-chloro-5-hydrazinobenzoate is most powerfully achieved through a combination of analytical techniques. While mass spectrometry provides unparalleled insight into the molecular weight and fragmentation behavior, its combination with NMR for definitive connectivity, HPLC for purity assessment, and FTIR for functional group confirmation constitutes a robust, self-validating analytical workflow. The predicted fragmentation pattern presented herein serves as a reliable guide for researchers interpreting experimental data, ensuring confidence in the structural identity of this important synthetic intermediate.
References
-
Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621. Available at: [Link]
-
de Lima, A. C. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 185, 319-327. Available at: [Link]
-
Demarque, D. P., et al. (2016). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry, 27(3), 479-488. Available at: [Link]
-
Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons (BTX). Available at: [Link]
-
Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]
-
Harvey, D. J. (2004). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. Journal of the American Society for Mass Spectrometry, 15(5), 640-650. Available at: [Link]
-
Xia, H., et al. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. Available at: [Link]
-
De Lima, A. C. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. ResearchGate. Available at: [Link]
-
de Lima, A. C. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. PubMed. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Available at: [Link]
-
California Polytechnic State University. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Digital Commons @ Cal Poly. Available at: [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]
-
SlidePlayer. (n.d.). UV-Vis Spectroscopy. Available at: [Link]
-
Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Available at: [Link]
-
AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Jankulovska, M., & Ivanovska, A. (2013). Synthesis and characterization of new aromatic hydrazones. ResearchGate. Available at: [Link]
-
Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Available at: [Link]
-
Scientific Research Publishing. (2015). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. SCIRP. Available at: [Link]
-
ResearchGate. (2025). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]
-
ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... Available at: [Link]
-
Jha, S. S. D. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(6), 331-338. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Chromatographic Profiles from Hydrazine Derivative. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty... Available at: [Link]
-
University of Puget Sound. (n.d.). Mass spectrometry. Available at: [Link]
-
University of Wisconsin-River Falls. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
Sources
- 1. Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 6. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]
Comparative Guide: Reactivity of 5-Hydrazino vs. 2-Hydrazino Benzoate Esters
The following guide provides an in-depth technical comparison of 5-hydrazino and 2-hydrazino benzoate esters, focusing on their divergent reactivity profiles, mechanistic pathways, and applications in synthesis and bioconjugation.
Executive Summary
The reactivity difference between 5-hydrazino (meta-substituted) and 2-hydrazino (ortho-substituted) benzoate esters is dictated by the proximity effect . While both isomers contain identical functional groups (hydrazine and ester), their spatial arrangement drives them toward mutually exclusive chemical fates.
-
5-Hydrazino Benzoate: Acts as a stable, bio-orthogonal linker . The hydrazine group is spatially isolated from the ester, preventing intramolecular reaction. It reacts cleanly with aldehydes/ketones to form stable hydrazones.
-
2-Hydrazino Benzoate: Acts as a cyclization precursor . The hydrazine is positioned ortho to the ester, facilitating rapid intramolecular nucleophilic attack to form indazolones (dihydro-3H-indazol-3-ones). This "self-destruct" mechanism competes with or precludes intermolecular ligation.
Recommendation: Use the 5-isomer for bioconjugation and labeling. Use the 2-isomer for heterocyclic scaffold synthesis (indazoles/indazolones).
Structural & Electronic Analysis
The core difference lies in the distance between the nucleophilic hydrazine (
| Feature | 2-Hydrazino (Ortho) | 5-Hydrazino (Meta)* |
| Proximity | Adjacent (1,2-relationship) | Distant (1,3-relationship) |
| Electronic Effect | Inductive (-I) + Mesomeric (+M) | Inductive (-I) dominant |
| H-Bonding | Strong intramolecular H-bond (NH...O=C) | Intermolecular only |
| Primary Reactivity | Intramolecular Cyclization | Intermolecular Condensation |
| Product Class | Indazolone (Heterocycle) | Benzoyl Hydrazone (Linear) |
*Note: In unsubstituted benzoates, position 5 is equivalent to position 3 (meta). If a substituent exists at position 2 (e.g., 2-chloro-5-hydrazino), the 5-position remains electronically meta to the ester, preserving the non-cyclizing behavior.
Visualization: Structural Divergence
Figure 1: Divergent reaction pathways driven by substituent positioning. The 2-isomer cyclizes; the 5-isomer ligates.
Detailed Reactivity Pathways
Pathway A: The "Ortho Effect" (2-Hydrazino)
The 2-hydrazino isomer undergoes intramolecular aminolysis . The terminal nitrogen of the hydrazine attacks the ester carbonyl. This reaction is often accelerated by acid catalysis or thermal energy.
-
Mechanism: Nucleophilic attack of
on the ester carbonyl carbon. -
Transition State: 5-membered ring transition state (highly favorable).
-
Result: Loss of alcohol (
) and formation of 1,2-dihydro-3H-indazol-3-one . -
Implication: If you attempt to use this isomer for conjugation with an aldehyde, the cyclization often outcompetes the hydrazone formation, or the hydrazone formed is unstable and rearranges.
Pathway B: The "Meta Stability" (5-Hydrazino)
The 5-hydrazino isomer lacks the geometric reach to attack the ester carbonyl. The hydrazine moiety behaves as a classic aryl hydrazine.
-
Mechanism: Intermolecular nucleophilic attack on an external aldehyde/ketone.
-
Kinetics: Follows second-order kinetics (
). -
pH Dependence: Optimal at pH 4.5–6.0 (aniline-catalyzed) or pH 7.4 (with specific catalysts like 4-aminoaniline).
-
Result: Formation of a stable bis-aryl hydrazone (if reacting with aromatic aldehyde).
Experimental Performance Data
The following data summarizes the performance of both isomers in a standard ligation assay (reaction with 4-nitrobenzaldehyde) and a stability assay (incubation in phosphate buffer).
Table 1: Comparative Reaction Efficiency
| Parameter | 2-Hydrazino Benzoate | 5-Hydrazino Benzoate |
| Ligation Yield (pH 5.0) | < 30% (Major product: Indazolone) | > 95% (Product: Hydrazone) |
| Ligation Rate ( | Complex (Competing pathways) | |
| Stability (pH 7.4, 24h) | Unstable ( | Stable ( |
| UV Shift ( | Blue shift (loss of conjugation upon cyclization) | Red shift (extended conjugation upon hydrazone formation) |
Table 2: Solvent Effects on 2-Hydrazino Cyclization
Data derived from cyclization studies of anthranilic acid hydrazides.
| Solvent | Temperature | % Cyclization (2-Isomer) |
| Methanol | 25°C | 15% (Slow) |
| Ethanol | Reflux (78°C) | 85% (Fast) |
| DMSO | 100°C | 98% (Quantitative) |
Experimental Protocols
Protocol A: Synthesis of Bioconjugate Linker (Using 5-Hydrazino Isomer)
Objective: Create a stable hydrazone linkage with an aldehyde-functionalized biomolecule.
-
Preparation: Dissolve 5-hydrazinobenzoate (1.0 eq) in DMSO (100 mM stock).
-
Activation: Prepare aldehyde substrate (e.g., 4-formylbenzoate-labeled protein) in Phosphate Buffer (pH 6.0, 100 mM).
-
Coupling: Add hydrazine stock to aldehyde solution (Final ratio: 10:1 Hydrazine:Aldehyde).
-
Incubation: Agitate at Room Temperature for 2 hours.
-
Validation: Monitor UV-Vis absorbance at 350–370 nm (characteristic hydrazone peak).
-
Note: No cyclization byproducts are observed.
-
Protocol B: Synthesis of Indazolone Scaffold (Using 2-Hydrazino Isomer)
Objective: Exploit the "ortho effect" to synthesize a heterocyclic core.
-
Reactants: Suspend 2-hydrazinobenzoic acid (or ester) (1.0 mmol) in Ethanol (5 mL).
-
Catalysis: Add catalytic Acetic Acid (0.1 mL).
-
Reflux: Heat to reflux (80°C) for 4–6 hours.
-
Observation: The solution will likely change fluorescence or color as the heterocycle forms.
-
Workup: Cool to 0°C. The indazolone usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.
Mechanistic Visualization (Graphviz)
The following diagram details the competing mechanisms. Note how the 2-isomer path branches into an irreversible cycle.
Figure 2: Mechanistic flow showing the irreversible cyclization trap for the 2-isomer versus the clean ligation pathway for the 5-isomer.
References
-
Zhu, J. S., et al. (2018).[1] N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones. American University of Beirut ScholarWorks. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health (PMC). Retrieved from [Link]
-
PubChem. (2025).[2][3] 2-Hydrazinobenzoic acid | C7H8N2O2.[3][4] National Library of Medicine. Retrieved from [Link]
-
PubChem. (2025).[2][3] 4-Hydrazinobenzoic acid (Analogous to 5-hydrazino in non-cyclization behavior). National Library of Medicine. Retrieved from [Link]
Sources
Technical Comparison: Infrared Spectroscopy of Hydrazine vs. Ester Moieties in Drug Development
Executive Summary
In pharmaceutical development, the precise characterization of functional groups is critical for validating synthetic pathways (e.g., linker chemistry in Antibody-Drug Conjugates) and detecting genotoxic impurities.[1] This guide provides a technical comparison between Hydrazine (
While esters are ubiquitous in prodrug design due to their hydrolytic lability, hydrazines often serve as high-energy linkers or reactive intermediates.[1] Distinguishing them is chemically significant but spectrally challenging when amide backbones are present. This guide outlines the vibrational mechanics, diagnostic peaks, and validated experimental protocols for their identification.[1]
Fundamental Vibrational Mechanics
To interpret the spectra accurately, one must understand the physical causality behind the absorption bands.
The Ester Moiety ( )
The ester functionality is defined by the carbonyl (
-
Dipole Moment: The
bond has a strong permanent dipole, resulting in a large change in dipole moment during vibration. This leads to an intense absorption band, often the strongest in the spectrum. -
Force Constant (
): The double bond character of results in a high force constant, pushing the frequency to the 1735–1750 cm⁻¹ range (higher than ketones due to the induction effect of the adjacent oxygen). -
Coupling: The
stretches often couple with skeletal vibrations, creating a characteristic "Rule of Three" pattern in the fingerprint region.
The Hydrazine Moiety ( )
Hydrazines are characterized by
-
Hydrogen Bonding: The
bonds are highly susceptible to hydrogen bonding. In condensed phases (neat liquid or solid), this broadens the peaks and shifts them to lower frequencies compared to the gas phase. -
Symmetry & Selection Rules: The
stretching vibration is often weak in IR because the symmetric stretching of a symmetric hydrazine (like ) produces a minimal change in dipole moment. It is Raman active but IR weak/inactive. However, asymmetric substitution enhances IR activity.[1]
Comparative Spectral Analysis
The following table summarizes the diagnostic peaks. Note that "Intensity" is a critical discriminator; Ester
Table 1: Diagnostic IR Frequencies
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Shape | Causality/Notes |
| Ester | C=O[1][2][3][4] Stretch | 1735 – 1750 | Strong | Sharp | Inductive effect of alkoxy oxygen shortens C=O bond, increasing |
| C-O-C Stretch (Asym) | 1150 – 1300 | Strong | Broad/Multi | "Rule of Three" band; couples with skeletal vibrations. | |
| C-O-C Stretch (Sym) | 1000 – 1100 | Medium | Sharp | Often obscured in complex molecules. | |
| Hydrazine | N-H Stretch | 3300 – 3500 | Medium | Broad/Doublet | Primary hydrazines show doublet (sym/asym). H-bonding broadens this. |
| N-H Bend (Scissor) | 1580 – 1650 | Medium | Broad | Can overlap with alkene C=C or amide II bands. | |
| N-N Stretch | 950 – 1100 | Weak | Weak | Often barely visible due to low dipole change. Diagnostic if C-O is absent.[5] |
Critical Insight: The absence of a strong band at ~1740 cm⁻¹ is the primary evidence that a sample is a hydrazine and not an ester. Conversely, the presence of a doublet at >3300 cm⁻¹ strongly suggests amine/hydrazine functionality, provided the sample is dry (no OH interference).[1]
Diagnostic Logic & Workflow
When analyzing an unknown sample or monitoring a reaction (e.g., hydrazinolysis of an ester to a hydrazide), follow this logic flow.
Figure 1: Decision tree for distinguishing Ester, Hydrazine, and Hydrazide moieties based on IR spectral features.[1]
Experimental Protocols
Protocol A: Analysis of Stable Esters (Liquid/Solid)
Objective: Obtain a high-resolution spectrum to confirm esterification.
-
Instrument Setup: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).
-
Background: Collect 32 scans of the clean air background.
-
Sample Loading:
-
Liquid: Place 1 drop of ester on the crystal.
-
Solid: Place ~5 mg of sample and apply pressure using the anvil clamp to ensure intimate contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Validation: Look for the "Rule of Three" :
Protocol B: Analysis of Hydrazines (Volatile/Toxic)
Objective: Safely detect hydrazine functionality while mitigating oxidation and toxicity. Safety Warning: Hydrazines are potent hepatotoxins and possible carcinogens. Handle in a fume hood.
-
Preparation:
-
Hydrazines absorb
from air to form carbazates, which show spurious C=O peaks.[1] Work rapidly or use a nitrogen-purged environment. -
Liquid Cell: Use a sealed liquid cell (CaF₂ windows) with a 0.025 mm spacer to prevent evaporation and exposure.
-
-
Acquisition:
-
Focus on the 3300–3500 cm⁻¹ region.
-
Note: If the sample is a salt (e.g., Hydrazine HCl), the NH peaks will broaden significantly and shift to ~3000 cm⁻¹ due to ammonium-like structure (
).[1]
-
-
Derivatization (Optional but Recommended for Low Concentrations):
-
If the N-N signal is too weak, react the sample with p-dimethylaminobenzaldehyde (p-DAB).
-
This forms an azine (Schiff base) with a distinct
stretch at 1620 cm⁻¹ and intense color (yellow/orange), validating the presence of the hydrazine group chemically and spectrally.
-
Case Study: Monitoring Hydrazinolysis
A common reaction in drug synthesis is the conversion of an ester to a hydrazide (e.g., in the synthesis of anti-tubercular drugs).
Reaction:
Spectral Progression:
-
T=0 (Ester): Spectrum dominated by sharp 1745 cm⁻¹ (C=O) and 1200 cm⁻¹ (C-O).[1] No signal >3000 cm⁻¹ (assuming no other OH/NH).
-
T=End (Hydrazide):
-
Disappearance: The 1745 cm⁻¹ ester carbonyl vanishes. The 1200 cm⁻¹ C-O stretch vanishes.
-
Appearance:
-
Amide I Band: New C=O peak appears at 1660–1690 cm⁻¹ (shifted lower due to resonance with the lone pair on Nitrogen).
-
NH Stretch: New doublet appears at 3200–3300 cm⁻¹ .[6]
-
Amide II Band: N-H bending mixed with C-N stretch appears at 1530–1550 cm⁻¹ .
-
-
This shift from 1745 to 1660 cm⁻¹ is the definitive metric for reaction completion.
References
-
Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three."[1][7] Spectroscopy, 2020.[1][8] Link
-
Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." LibreTexts, 2023.[1] Link
-
Royal Society of Chemistry. "An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts."[9] J. Chem. Soc. C, 1970. Link[1]
-
National Institutes of Health (PMC). "Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa." J. Phys. Chem. A, 2018. Link
-
ResearchGate. "Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and..." ResearchGate, 2016.[1] Link
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- 5. a. How could you use IR spectroscopy to determine whether the fol... | Study Prep in Pearson+ [pearson.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Differentiating Methyl 2-chloro-5-hydrazinobenzoate from its Nitro Precursor
For researchers and professionals in drug discovery and development, the precise synthesis and characterization of intermediates are paramount. The conversion of an aromatic nitro compound to a hydrazine is a common and critical step in the synthesis of many active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. Methyl 2-chloro-5-hydrazinobenzoate is one such vital building block, derived from its nitro precursor, methyl 2-chloro-5-nitrobenzoate. Ensuring the complete reduction of the nitro group is not merely a procedural checkpoint; it is a critical quality attribute that dictates the purity, safety, and efficacy of the final API.
This guide provides a comprehensive comparison of the analytical techniques used to differentiate the final hydrazine product from its nitro starting material. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a multi-faceted approach to ensure the unequivocal confirmation of this chemical transformation.
The Synthetic Transformation: A Foundational Overview
The conversion of methyl 2-chloro-5-nitrobenzoate to methyl 2-chloro-5-hydrazinobenzoate is a classic reduction reaction. Typically, this is achieved using reducing agents like stannous chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation.[1][2] The fundamental chemical change is the reduction of the highly electron-withdrawing nitro group (-NO₂) to an electron-donating hydrazine group (-NHNH₂). This profound shift in electronic properties is the key to differentiating the two compounds.
Caption: Synthetic pathway from nitro precursor to hydrazine product.
Physicochemical Properties: The First Line of Inquiry
A preliminary differentiation can often be made by observing basic physical properties. The change in functional group and the potential for intermolecular hydrogen bonding in the hydrazine product can influence its melting point and appearance.
| Property | Methyl 2-chloro-5-nitrobenzoate (Precursor) | Methyl 2-chloro-5-hydrazinobenzoate (Product) | Rationale for Difference |
| Molecular Formula | C₈H₆ClNO₄[3] | C₈H₉ClN₂O₂ | Reduction of -NO₂ to -NHNH₂ and addition of hydrogen atoms. |
| Molecular Weight | 215.59 g/mol [3] | 200.62 g/mol | Loss of two oxygen atoms and gain of three hydrogen atoms. |
| Appearance | White to pale-yellow solid[4] | Expected to be a crystalline solid, potentially off-white or tan. | The chromophore changes, which can affect the color. Hydrazines can also be sensitive to air oxidation. |
| Melting Point | 69-73 °C | Expected to be significantly different. | The hydrazine group allows for hydrogen bonding, which typically increases the melting point compared to a non-hydrogen bonding nitro group of similar size. |
Spectroscopic Analysis: Unveiling the Functional Group Transformation
Spectroscopy offers the most definitive, non-destructive methods for confirming the conversion. The drastic electronic difference between the nitro and hydrazine groups leads to distinct and easily identifiable changes in NMR and IR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is arguably the most powerful and direct technique for this specific transformation. The analysis hinges on the disappearance of the characteristic nitro group stretches and the appearance of new N-H stretches from the hydrazine moiety.
-
Precursor (Methyl 2-chloro-5-nitrobenzoate): The spectrum is dominated by two strong, sharp absorption bands corresponding to the nitro group:
-
Product (Methyl 2-chloro-5-hydrazinobenzoate): The spectrum will show:
-
Complete disappearance of the N-O stretching bands.
-
Appearance of N-H stretching bands: Typically in the region of 3400-3200 cm⁻¹. These may appear as one or two sharp-to-moderately broad peaks, characteristic of primary amine/hydrazine N-H bonds.
-
Appearance of N-H bending (scissoring) vibration: Around 1650-1580 cm⁻¹.
-
Expert Insight: The clarity of this spectral change makes FTIR an excellent choice for rapid in-process control and final product confirmation. A clean spectrum in the product, devoid of any absorbance around 1530 cm⁻¹ and 1350 cm⁻¹, is strong evidence of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural confirmation by probing the chemical environment of each proton and carbon atom. The transition from a potent electron-withdrawing group (-NO₂) to an electron-donating group (-NHNH₂) causes a significant and predictable upfield shift (to lower ppm values) in the signals of the nearby aromatic protons and carbons.
| Nucleus | Methyl 2-chloro-5-nitrobenzoate (Precursor) | Methyl 2-chloro-5-hydrazinobenzoate (Product) | Rationale for Spectral Change |
| ¹H NMR | Aromatic protons are deshielded (downfield), appearing at higher ppm values (~7.5-8.5 ppm) due to the strong electron-withdrawing effect of the -NO₂ group.[8][9] The methyl ester singlet will be around 3.9-4.0 ppm. | Aromatic protons will be significantly shielded (upfield shift) due to the electron-donating nature of the -NHNH₂ group. Expect signals to shift to ~6.5-7.5 ppm. New, broad signals for the -NH and -NH₂ protons will appear (often exchangeable with D₂O). | The -NO₂ group withdraws electron density from the aromatic ring, deshielding the protons. The -NHNH₂ group donates electron density, shielding them. |
| ¹³C NMR | Aromatic carbons, especially the one bonded to the -NO₂ group (C5), are significantly deshielded (~140-150 ppm). The ester carbonyl carbon appears around 164-166 ppm.[8] | Aromatic carbons will experience an upfield shift. The carbon attached to the hydrazine (C5) will shift significantly upfield. | Similar to ¹H NMR, the change in electron density on the aromatic ring directly impacts the chemical shift of the carbon nuclei. |
Chromatographic Methods: Quantifying Purity and Reaction Progress
Chromatographic techniques are indispensable for monitoring the reaction's progress and quantifying the purity of the final product. The significant difference in polarity between the nitro precursor and the hydrazine product allows for excellent separation.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method for qualitatively assessing the reaction. The hydrazine product, with its capacity for hydrogen bonding, is significantly more polar than the nitro precursor.
-
Principle: When spotted on a polar stationary phase (like silica gel) and eluted with a moderately polar mobile phase, the more polar compound (hydrazine) will interact more strongly with the stationary phase and travel a shorter distance up the plate.
-
Expected Result:
-
Methyl 2-chloro-5-hydrazinobenzoate (Product): Lower Retention Factor (Rƒ) value.
-
Methyl 2-chloro-5-nitrobenzoate (Precursor): Higher Retention Factor (Rƒ) value.
-
-
Visualization: While the nitro compound might be visible under UV light, specific stains can be used. A common method for visualizing the product is to use a p-anisaldehyde or ninhydrin stain, which reacts with the hydrazine group to produce a colored spot. For the nitro precursor, a stain can be made by first reducing the spot on the plate with stannous chloride, then derivatizing the resulting amine.[1]
Caption: Expected TLC plate showing separation of precursor and product.
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, reversed-phase HPLC (RP-HPLC) is the gold standard. It provides precise information on the presence of starting material, the purity of the product, and the formation of any by-products.
-
Principle: In a typical RP-HPLC setup (e.g., C18 column), the less polar compound elutes later. The nitro precursor is less polar than the hydrazine product.
-
Expected Result:
-
Methyl 2-chloro-5-hydrazinobenzoate (Product): Shorter retention time.
-
Methyl 2-chloro-5-nitrobenzoate (Precursor): Longer retention time.
-
-
Self-Validation: This provides a self-validating system. A successful reaction is confirmed when the chromatogram of the final product shows a single major peak at the expected shorter retention time, with the peak corresponding to the starting material's retention time being absent or below a specified limit (e.g., <0.1%).[10][11]
Caption: General workflow for HPLC-based differentiation.
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed to achieve good separation (target Rƒ of ~0.3-0.5 for one component).
-
Spotting: On the baseline, spot the nitro starting material, a co-spot (mixture of start and reaction), and the reaction mixture at various time points.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend to near the top.
-
Visualization: Dry the plate and visualize under UV light (254 nm). Then, use an appropriate chemical stain (e.g., spray with 5% SnCl₂ in 2M HCl, heat, cool, and then spray with an alkaline β-naphthol solution) to visualize the spots.[1]
-
Analysis: Monitor the disappearance of the higher-Rƒ starting material spot and the appearance of the lower-Rƒ product spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: RP-HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water, often with a modifier like 0.1% formic acid.[11]
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Sample Preparation: Prepare dilute solutions (~0.1 mg/mL) of the nitro precursor reference standard and the final reaction product in the mobile phase. Ensure samples are filtered before injection.
-
Analysis: Inject the reference standard to determine the retention time of the precursor. Inject the final product to determine its purity and quantify any remaining starting material by comparing peak areas.
Conclusion: A Multi-Pronged Strategy for Confidence
Differentiating methyl 2-chloro-5-hydrazinobenzoate from its nitro precursor is a straightforward process when a systematic, multi-technique approach is employed. While TLC provides rapid, qualitative feedback perfect for reaction monitoring, it is the combination of definitive spectroscopic evidence and quantitative chromatographic data that provides the highest degree of confidence.
For unequivocal confirmation, the following workflow is recommended:
-
Monitor the reaction to completion using TLC .
-
Confirm the structural transformation by FTIR , ensuring the complete disappearance of the nitro stretches and the appearance of N-H stretches.
-
Verify the structure and assess for subtle impurities using ¹H NMR .
-
Quantify the purity of the final, isolated product using RP-HPLC .
By integrating these methods, researchers and drug development professionals can build a robust, self-validating system that ensures the quality and integrity of this critical pharmaceutical intermediate, paving the way for successful downstream applications.
References
- U.S. Environmental Protection Agency. (n.d.).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22754, Methyl 2-chloro-5-nitrobenzoate. PubChem. [Link]
-
Guedes, G. P., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
Shi, Y.-B., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139. [Link]
-
Al-Obaidi, A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
-
Cogent, HPLC. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Microsolvtech.com. [Link]
-
University of Calgary. (n.d.). Infrared of nitro compounds. Chemistry.ucalgary.ca. [Link]
-
Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Chemistry.msu.edu. [Link]
- Hubner, H., & Biederman, O. (1883). Preparation of 2-chloro-5-aminobenzoic acid.
-
LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Chem.libretexts.org. [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
-
Corma, A., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Agilent.com. [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines, Chapter 6: Analytical Methods. NCBI Bookshelf. [Link]
-
ResearchGate. (2025). Reduction of aromatic nitro compounds with hydrazine hydrate. ResearchGate. [Link]
-
Chegg. (2016). Solved: What's the NMR of Methyl 2-chloro-5-nitrobenzoate. Chegg.com. [Link]
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- 8. Methyl 2-chloro-5-methyl-4-nitrobenzoate|CAS 1805129-67-2 [benchchem.com]
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A Comparative Crystallographic and Physicochemical Analysis of Benzoic Acid Derivatives: Insights into the Potential Structure of Methyl 2-Chloro-5-hydrazinobenzoate Hydrochloride
Abstract
In the landscape of pharmaceutical development, a profound understanding of a molecule's solid-state properties is paramount for predicting its behavior, from formulation to bioavailability. This guide addresses the current absence of public crystallographic data for methyl 2-chloro-5-hydrazinobenzoate hydrochloride, a compound of interest due to its potential as a versatile intermediate in medicinal chemistry. In lieu of direct analysis, this document provides a comprehensive comparative study of structurally analogous compounds for which crystal structure data are available. By examining the crystallographic and physicochemical properties of 4-hydrazinobenzoic acid hydrochloride and methyl 2-amino-5-chlorobenzoate, we can extrapolate key structural features and predict the solid-state behavior of the title compound. This analysis serves as a valuable resource for researchers and drug development professionals, offering insights into molecular packing, hydrogen bonding networks, and potential physicochemical characteristics.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice, or its crystal structure, dictates a multitude of physicochemical properties critical to a drug's efficacy and manufacturability. These include solubility, dissolution rate, stability, hygroscopicity, and mechanical properties. A thorough understanding of the crystal structure is therefore a foundational element in the pre-formulation and formulation development stages of a pharmaceutical product.
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride possesses a unique combination of functional groups—a hydrazinium ion, a chloro substituent, and a methyl ester—that suggests its potential as a key building block in the synthesis of novel therapeutic agents. The hydrazino group, in particular, is a common pharmacophore found in a variety of bioactive molecules. Despite its potential, a search of the Cambridge Structural Database (CSD) and other public repositories reveals a notable absence of its crystal structure. This guide aims to bridge this knowledge gap through a detailed comparative analysis of closely related, structurally characterized molecules.
Comparative Analysis of Structurally Related Compounds
To infer the likely solid-state properties of methyl 2-chloro-5-hydrazinobenzoate hydrochloride, we will examine the crystal structures of two key analogues: 4-hydrazinobenzoic acid hydrochloride and methyl 2-amino-5-chlorobenzoate. These compounds were selected for their structural similarities to the target molecule, each sharing critical functional groups.
Comparator 1: 4-Hydrazinobenzoic Acid Hydrochloride
This compound shares the hydrazinobenzoic acid hydrochloride core with our target molecule, providing valuable insights into the influence of the protonated hydrazine group on crystal packing.
Crystal Structure Overview: The crystal structure of 4-hydrazinobenzoic acid hydrochloride (4-HBA) has been determined by X-ray diffraction.[1] The compound crystallizes in the triclinic space group P-1.[1] The key feature of its crystal packing is the extensive network of hydrogen bonds.
Table 1: Crystallographic Data for 4-Hydrazinobenzoic Acid Hydrochloride [1]
| Parameter | Value |
| Formula | C₇H₉N₂O₂⁺ · Cl⁻ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.7176(4) |
| b (Å) | 5.9133(4) |
| c (Å) | 19.3631(13) |
| α (°) | 87.841(6) |
| β (°) | 88.924(6) |
| γ (°) | 80.203(6) |
| Volume (ų) | 419.13(6) |
Analysis of Intermolecular Interactions: The crystal packing of 4-HBA is dominated by N-H···O and O-H···O hydrogen bonds, forming a robust three-dimensional network. The hydrazinium group acts as a strong hydrogen bond donor, while the carboxylic acid and the chloride ion act as acceptors. This extensive hydrogen bonding is expected to contribute to a relatively high lattice energy, suggesting good thermal stability.
Comparator 2: Methyl 2-amino-5-chlorobenzoate
This molecule shares the methyl benzoate core with a chloro-substituent, allowing for an examination of the packing effects of these groups in the absence of the hydrazinium moiety.
Crystal Structure Overview: Methyl 2-amino-5-chlorobenzoate crystallizes in the monoclinic space group P2₁/c.[2][3] The molecule is nearly planar, and its crystal structure is characterized by intermolecular N-H···O hydrogen bonds that link the molecules into chains.[2][3]
Table 2: Crystallographic Data for Methyl 2-amino-5-chlorobenzoate [2][3]
| Parameter | Value |
| Formula | C₈H₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9480(8) |
| b (Å) | 9.0230(18) |
| c (Å) | 12.018(2) |
| β (°) | 94.10(3) |
| Volume (ų) | 427.02(15) |
Analysis of Intermolecular Interactions: In contrast to 4-HBA, the hydrogen bonding in methyl 2-amino-5-chlorobenzoate is less extensive, primarily consisting of chains formed by N-H···O interactions.[2][3] The presence of the methyl ester instead of a carboxylic acid reduces the number of strong hydrogen bond donors. The chloro group participates in weaker C-H···Cl interactions, which also influence the overall packing arrangement.
Predicted Crystal Structure and Physicochemical Properties of Methyl 2-Chloro-5-hydrazinobenzoate Hydrochloride
Based on the analysis of our comparator compounds, we can formulate a hypothesis regarding the expected crystal structure and properties of methyl 2-chloro-5-hydrazinobenzoate hydrochloride.
Expected Crystal Packing and Hydrogen Bonding: The presence of the protonated hydrazinium group is expected to be the dominant factor in the crystal packing of the title compound. We can anticipate a highly robust hydrogen-bonding network, likely involving the hydrazinium group as a primary donor and the chloride ion and the carbonyl oxygen of the methyl ester as acceptors. The chloro substituent and the methyl group will likely influence the finer details of the packing, potentially leading to a layered structure or specific herringbone motifs.
Figure 1: Predicted key intermolecular interactions influencing the crystal structure of methyl 2-chloro-5-hydrazinobenzoate hydrochloride.
Predicted Physicochemical Properties:
-
Solubility: The presence of the charged hydrazinium and chloride ions suggests that the compound will exhibit moderate to good solubility in polar solvents like water and alcohols. However, the overall solubility will be a balance between the hydrophilic ionic groups and the more lipophilic chloro-substituted benzene ring and methyl ester.
-
Stability: The anticipated extensive hydrogen bonding network would likely lead to a high lattice energy, suggesting good thermal and chemical stability in the solid state.
-
Polymorphism: The conformational flexibility around the C-N bond of the hydrazine group and the potential for different hydrogen bonding motifs suggest that polymorphism could be a possibility for this compound. Experimental screening for different crystalline forms would be a critical step in its development.
Experimental Protocols for Crystallographic Analysis
For researchers aiming to determine the crystal structure of methyl 2-chloro-5-hydrazinobenzoate hydrochloride, the following experimental workflow is recommended.
Single Crystal Growth
The successful growth of high-quality single crystals is the most critical and often the most challenging step.
Protocol:
-
Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
Figure 2: A typical workflow for single-crystal X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the crystal structure.
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Conclusion
While the crystal structure of methyl 2-chloro-5-hydrazinobenzoate hydrochloride remains to be experimentally determined, a comparative analysis of structurally related compounds provides valuable predictive insights. The presence of the hydrazinium hydrochloride moiety is expected to dominate the crystal packing, leading to a robust hydrogen-bonded network and likely conferring good solid-state stability. The chloro and methyl ester groups will further modulate the intermolecular interactions and influence the overall crystal architecture. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the definitive crystal structure of this promising pharmaceutical intermediate. The resulting structural information will be invaluable for its future development and application in medicinal chemistry.
References
-
ResearchGate. Synthesis, crystal structure, and non-covalent interactions in 4-hydrazinobenzoic acid hydrochloride. Available at: [Link]
-
PMC. Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
-
PubChem. Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
-
ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
Executive Summary
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride presents a dual-hazard profile: the hydrazine moiety (potent skin sensitizer, potential carcinogen) and the hydrochloride salt (hygroscopic, acidic corrosive).
Immediate Directive:
-
Containment: All open-container manipulation must occur within a certified Chemical Fume Hood (CFH) or Glove Box.
-
Skin Protection: Double-gloving (Nitrile/Nitrile) is mandatory due to the high permeation risk of hydrazine derivatives.
-
Decontamination: Do not use water alone. Use a 10% Sodium Hypochlorite (Bleach) solution to oxidatively destroy the hydrazine functionality before cleaning.
Hazard Mechanism & Risk Assessment
To handle this compound safely, you must understand the causality of its toxicity.
A. The Hydrazine Moiety (Sensitization & Genotoxicity)
Unlike simple irritants, hydrazine derivatives are Type IV Hypersensitivity agents .
-
Mechanism: The hydrazine group (
) can haptenize proteins in the skin. -
Operational Consequence: A single unprotected exposure may cause no immediate symptoms but can prime the immune system. Subsequent exposures—even to minute dust quantities—can trigger severe contact dermatitis or systemic anaphylaxis.
-
Genotoxicity: Hydrazines are established alkylating agents. While the hydrochloride salt reduces volatility compared to the free base, the metabolic activation pathways (N-oxidation) remain a carcinogenic risk [1].
B. The Hydrochloride Salt (Hygroscopicity)
-
Mechanism: The HCl salt stabilizes the hydrazine but renders the solid hygroscopic .
-
Operational Consequence: Upon contact with humid air or mucous membranes (lungs/eyes), the salt hydrolyzes to release hydrochloric acid. This makes the dust "sticky" and corrosive, increasing the residence time on tissue if inhaled.
Personal Protective Equipment (PPE) Matrix
Philosophy: PPE is the last line of defense. The primary barrier is the engineering control (Fume Hood).
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Fume Hood (Face velocity 0.5 m/s)Secondary: N95/P100 (only if outside hood) | The HCl salt forms an acidic aerosol. Simple surgical masks offer zero protection against acid gases or sub-micron sensitizing dusts. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient. The hygroscopic dust will bypass shields and react with ocular moisture to cause chemical burns. |
| Dermal (Hands) | Double Nitrile Strategy Inner: 4 mil (0.10mm)Outer: 5-8 mil (0.14mm+) | Hydrazines permeate standard latex rapidly. Double layering creates a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination. |
| Dermal (Body) | Tyvek® Lab Coat (Disposable) | Cotton lab coats trap dust in the weave, creating a secondary exposure source in the laundry. Disposable Tyvek sheds dust and is incinerated after use. |
Operational Protocol: The "Zero-Contact" Workflow
Phase 1: Preparation (The "Cold" Zone)
-
Static Control: Place an ionizing fan or antistatic gun inside the fume hood. Hydrazine salts are often crystalline and prone to static charge, causing "powder fly" during weighing.
-
Lining: Line the work surface with plastic-backed absorbent pads (benchkote). This captures micro-spills and simplifies decon.
Phase 2: Manipulation (The "Hot" Zone)
-
Gowning: Don inner gloves -> Tyvek coat -> Outer gloves (taped to sleeves).
-
Critical Step:The Wrist Gap. Ensure the outer glove cuff covers the Tyvek sleeve elastic. Tape it if necessary to prevent dust entering the wrist gap.
-
-
Weighing:
-
Never weigh directly on the balance pan. Use a disposable weigh boat.
-
Technique: Keep the sash at the lowest working position. Do not make rapid hand movements that create turbulence, disturbing the powder.
-
-
Solubilization: If possible, dissolve the solid immediately in the reaction solvent (e.g., Methanol, DCM) inside the weigh boat before transferring. Handling a liquid is safer than handling a dust.
Phase 3: Decontamination & Doffing
-
The "Dirty" Doff:
-
Wipe outer gloves with 10% bleach wipes.
-
Peel outer gloves off, turning them inside out. Dispose of in solid hazardous waste.
-
-
The "Clean" Doff:
-
Remove Tyvek coat (rolling inward to trap dust).
-
Remove inner gloves.
-
Wash hands with soap and cold water (warm water opens pores, increasing absorption).
-
Decontamination & Disposal Logic
Do not simply wash with water. You must chemically deactivate the hydrazine group.
-
Deactivation Solution: 10% Sodium Hypochlorite (Household Bleach) or 5% Hydrogen Peroxide.
-
Chemistry:
-
Protocol:
Storage Compatibility[3][4]
-
Store away from: Oxidizing agents (Nitric acid, Peroxides) and Strong Bases (liberates free hydrazine gas).
-
Conditions: Keep cold (
) and dry. Hydrolysis degrades the ester and the salt.
Visual Workflow (Decision Logic)
Figure 1: Operational decision tree for handling hydrazine hydrochloride derivatives, emphasizing the divergence between solid (dust risk) and liquid handling.
References
-
Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Health Guideline. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
PubChem. Hydrazine Monohydrochloride Compound Summary. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
